molecular formula C8H9N3O B1340658 1-(Pyridin-3-yl)imidazolidin-2-one CAS No. 56205-14-2

1-(Pyridin-3-yl)imidazolidin-2-one

Cat. No.: B1340658
CAS No.: 56205-14-2
M. Wt: 163.18 g/mol
InChI Key: GLBVHFJJWWZJHD-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)imidazolidin-2-one (CAS 56205-14-2) is a nitrogen-containing heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry, particularly in the discovery and development of novel antiviral agents. Its primary research value lies in its role as a core structural motif in a novel class of capsid-binding inhibitors active against picornaviruses . Derivatives of this pyridyl imidazolidinone have demonstrated significant and specific inhibitory activity against Enterovirus 71 (EV71) and Coxsackievirus A16, which are primary causative agents of Hand, Foot, and Mouth Disease (HFMD) . Structure-activity relationship (SAR) studies indicate that strategic substitution on the imidazolidinone core can yield derivatives with potent antiviral activity in the nanomolar range (IC50 ~5-9 nM) by targeting the viral capsid protein VP1, thereby interfering with viral uncoating or receptor binding . This mechanism is crucial for probing viral pathogenesis and developing potential therapeutic interventions against viral infections for which there are no currently approved direct-acting antivirals. The compound is offered for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-3,6H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBVHFJJWWZJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564520
Record name 1-(Pyridin-3-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56205-14-2
Record name 1-(Pyridin-3-yl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Phosgenation of 1-(Pyridin-3-yl)imidazolidin-2-one: Mechanism, Protocol, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the reaction between 1-(Pyridin-3-yl)imidazolidin-2-one and phosgene (or its surrogates), a critical transformation for synthesizing advanced chemical intermediates. The core of this document is a detailed exposition of the reaction mechanism, which proceeds via a nucleophilic acyl substitution pathway to yield the corresponding carbamoyl chloride. We will explore the nuanced roles of the heterocyclic moieties, the rationale behind experimental design, and provide a robust, safety-oriented laboratory protocol. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthetic step.

Introduction: Reactant Significance and Reaction Overview

The synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, relies on the precise and efficient formation of reactive intermediates. The reaction of N-heterocyclic compounds with phosgene is a cornerstone of this field, enabling the introduction of a carbonyl chloride moiety that serves as a versatile handle for subsequent derivatization.

1.1. The Nucleophile: 1-(Pyridin-3-yl)imidazolidin-2-one

1-(Pyridin-3-yl)imidazolidin-2-one is a bicyclic structure featuring a cyclic urea (imidazolidinone) linked to a pyridine ring. This arrangement is of significant interest as it is a substructure in various biologically active molecules, including nicotinic acetylcholine receptor (nAChR) agonists.[1]

  • Imidazolidinone Ring: This five-membered cyclic urea is the primary site of reactivity in the context of this reaction. The nitrogen atom at the 1-position (N-1), being a secondary amine equivalent, is a potent nucleophile.

  • Pyridine Ring: The pyridine moiety serves two principal functions. First, its basic nitrogen atom can influence the overall reactivity and solubility of the molecule. Second, it is a key pharmacophoric element in many target compounds, making its incorporation essential.

1.2. The Electrophile: Phosgene and Its Surrogates

Phosgene (COCl₂) is a highly reactive and extremely toxic gas.[2] It is an excellent electrophile due to the electron-withdrawing nature of the two chlorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. Because of its hazardous nature, safer, solid, and easier-to-handle surrogates are often preferred in laboratory and industrial settings.[3][4]

  • Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene under thermal or catalytic conditions. It is a much safer alternative for handling and transport.[5]

  • Diphosgene (Trichloromethyl chloroformate): A liquid that is less volatile than phosgene but still highly toxic.

This guide will focus on the use of triphosgene as a practical and safer alternative.[5]

1.3. The Transformation: Formation of a Carbamoyl Chloride

The reaction of 1-(Pyridin-3-yl)imidazolidin-2-one with phosgene results in the formation of 1-(pyridin-3-yl)-2-oxoimidazolidine-1-carbonyl chloride . This product is a reactive acylating agent, primed for reaction with nucleophiles such as amines or alcohols to form ureas and carbamates, respectively.

Caption: Overall reaction scheme for the phosgenation.

The Core Reaction Mechanism

The reaction proceeds through a classic nucleophilic acyl substitution mechanism. The process requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting material.

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the N-1 nitrogen of the imidazolidinone ring attacking the electrophilic carbonyl carbon of phosgene. The pyridine nitrogen is significantly less nucleophilic due to the delocalization of its lone pair within the aromatic system and will be preferentially protonated by any generated acid.

Step 2: Formation of the Tetrahedral Intermediate This attack leads to the formation of a transient, unstable tetrahedral intermediate. The negative charge resides on the oxygen atom, and a positive charge develops on the attacking nitrogen.

Step 3: Collapse of the Intermediate and Product Formation The tetrahedral intermediate rapidly collapses. The electron pair from the oxygen atom re-forms the carbonyl double bond, leading to the expulsion of a chloride ion (Cl⁻). Simultaneously, the base present in the reaction medium abstracts the proton from the positively charged nitrogen atom.

Step 4: Acid-Base Neutralization The expelled chloride ion combines with the protonated base to form a salt, effectively removing the HCl byproduct from the reaction equilibrium and preventing protonation of the starting material.

Caption: Step-wise nucleophilic acyl substitution mechanism.

Experimental Protocol: A Self-Validating System

This protocol is designed for safety and reproducibility, employing triphosgene as the phosgene source. Every step includes causality and validation checks.

3.1. Materials and Reagents

ReagentGradeRationale
1-(Pyridin-3-yl)imidazolidin-2-one>98% PurityHigh purity prevents side reactions and simplifies purification.
Triphosgene>98% PurityA stable, solid phosgene surrogate for safer handling.[5]
Triethylamine (TEA) or DIPEAAnhydrous, >99.5%A non-nucleophilic base to scavenge HCl without competing in the main reaction.
Dichloromethane (DCM) or THFAnhydrousAprotic solvent is crucial to prevent reaction with phosgene/triphosgene.[2]
Saturated Sodium Bicarbonate SolutionReagent GradeFor quenching the reaction and neutralizing acidic components during workup.
Anhydrous Magnesium SulfateReagent GradeFor drying the organic phase.

3.2. Equipment

  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) inlet

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

3.3. Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble dry glassware under inert atmosphere (N₂). Charge 2. Charge flask with starting material, solvent (DCM), and base (TEA). Setup->Charge Cool 3. Cool reaction mixture to 0 °C in an ice bath. Charge->Cool Addition 5. Add Triphosgene solution dropwise over 30-60 min. Cool->Addition Reagent_Prep 4. Dissolve Triphosgene in anhydrous DCM in a dropping funnel. Reagent_Prep->Addition React 6. Stir at 0 °C for 1h, then allow to warm to room temp. Monitor by TLC/LC-MS. Addition->React Quench 7. Carefully quench with saturated NaHCO₃ solution at 0 °C. React->Quench Workup 8. Perform aqueous workup: separate layers, wash organic phase. Quench->Workup Dry_Concentrate 9. Dry organic layer (MgSO₄), filter, and concentrate in vacuo. Workup->Dry_Concentrate Purify 10. Purify crude product via column chromatography or recrystallization. Dry_Concentrate->Purify

Caption: A ten-step experimental workflow for the synthesis.

3.4. Step-by-Step Methodology

  • System Preparation: Assemble a dry three-neck flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a dropping funnel. The entire system must be under a positive pressure of inert gas (N₂ or Ar) to exclude moisture.

  • Charging Reactants: To the flask, add 1-(Pyridin-3-yl)imidazolidin-2-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration). Add triethylamine (1.2 eq) to the stirred suspension. The excess base ensures complete neutralization of the generated HCl.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the initial exotherm of the reaction and prevent the uncontrolled decomposition of triphosgene.

  • Triphosgene Addition: In the dropping funnel, dissolve triphosgene (0.4 eq, provides 1.2 eq of phosgene) in anhydrous DCM. Add this solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes. Maintain the internal temperature below 5 °C.

  • Reaction and Monitoring: After the addition is complete, stir the reaction at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and quench the reaction by the slow, careful addition of saturated sodium bicarbonate solution. Caution: This will generate CO₂ gas; ensure adequate venting.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

Product Characterization

The successful formation of 1-(pyridin-3-yl)-2-oxoimidazolidine-1-carbonyl chloride should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect shifts in the protons and carbons of the imidazolidinone ring adjacent to the newly formed carbonyl chloride.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the newly introduced acyl chloride, typically around 1780-1815 cm⁻¹, in addition to the existing urea carbonyl stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion and Future Directions

The phosgenation of 1-(Pyridin-3-yl)imidazolidin-2-one is a robust and mechanistically well-understood transformation that yields a valuable synthetic intermediate. The key to a successful and safe reaction lies in the stringent control of reaction conditions—particularly temperature and the exclusion of moisture—and the use of a phosgene surrogate like triphosgene. The resulting carbamoyl chloride is a versatile building block, enabling the rapid diversification of the core structure for applications in medicinal chemistry and materials science. Further research may focus on developing catalytic, phosgene-free methods for this transformation, aligning with the principles of green chemistry.

References

  • Zhang, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

  • Kreitmeier, P., et al. (2021). Novel synthetic pathway for the production of phosgene. Science Advances. Available at: [Link]

  • Bigi, F., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Phosgene. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. organic-chemistry.org. Available at: [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

  • Zapp, C., et al. (2012). 1-[(6-Chloro-pyridin-3-yl)meth-yl]-imidazolidin-2-one. Acta Crystallographica Section E. Available at: [Link]

  • Zierz, S., et al. (1990). The nitromethylene heterocycle 1-(pyridin-3-yl-methyl)-2-nitromethylene-imidazolidine distinguishes mammalian from insect nicotinic receptor subtypes. Neuroscience Letters. Available at: [Link]

  • Patil, S., et al. (2017). Novel Process for Preparation of Oxazolonone, Benzoxazolonone. Oriental Journal of Chemistry. Available at: [Link]

  • European Patent Office. (1996). Process for preparing carbamoyl pyridinium compounds. EP 0692473 A1. Available at: [Link]

Sources

Technical Guide: Carbonyldiimidazole (CDI) Mediated Synthesis of Pyridinyl Imidazolidinones

[1]

Executive Summary

This technical guide details the synthesis of pyridinyl imidazolidin-2-ones utilizing 1,1'-carbonyldiimidazole (CDI) as a phosgene equivalent.[1] The imidazolidinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a rigid linker in LFA-1 antagonists, kinase inhibitors, and GPCR modulators.[1]

While CDI offers a safer, "greener" alternative to phosgene or triphosgene, its application with pyridinyl amines presents specific challenges due to the reduced nucleophilicity of the pyridine-linked nitrogen.[1] This guide provides a mechanistic breakdown, an optimized self-validating protocol, and troubleshooting strategies to overcome the kinetic barriers associated with heteroaryl amine cyclization.

Part 1: Mechanistic Underpinnings[1]

The formation of the imidazolidinone ring from a diamine and CDI proceeds through a stepwise addition-elimination mechanism. When applied to


-pyridinyl-1,2-diamines1
The Kinetic Challenge

In a typical substrate such as

  • Primary Aliphatic Amine: Highly nucleophilic. Reacts rapidly with CDI at 0°C.

  • Secondary Pyridinyl Amine: Electron-deficient due to the resonance withdrawal of the pyridine ring. This nitrogen is sluggish to attack the intermediate carbamoyl imidazole, often requiring thermal energy or deprotonation to effect cyclization.[1]

Reaction Pathway

The reaction must be controlled to prevent the formation of symmetrical urea dimers (intermolecular reaction) rather than the desired cyclic urea (intramolecular reaction).[1]

CDI_MechanismSubstrateN-PyridinylDiamineInter1Intermediate A:Carbamoyl ImidazoleSubstrate->Inter1  Fast Attack(Aliphatic NH2)  CDICDI(Reagent)CDI->Inter1Byprod1Imidazole(Byproduct)Inter1->Byprod1- ImidazoleTransitionTransition State:Intramolecular AttackInter1->Transition  Slow Step(Pyridinyl NH)  Transition->Byprod1- ImidazoleProductPyridinylImidazolidinoneTransition->Product  Cyclization  

Figure 1: Mechanistic pathway of CDI-mediated cyclization. The rate-limiting step is the attack of the deactivated pyridinyl nitrogen on the carbonyl carbon.[1]

Part 2: Critical Process Parameters (CPP)

Success in this synthesis relies on controlling moisture and solubility. CDI is moisture-sensitive, hydrolyzing to imidazole and

12
Solvent Selection Matrix

The choice of solvent dictates the reaction temperature ceiling and the solubility of the polar intermediate.[1]

SolventBoiling PointSolubility (CDI)Suitability for Pyridinyl Systems
Dichloromethane (DCM) 40°CHighGood for initial activation; often too low boiling for cyclization of deactivated amines.[1]
Tetrahydrofuran (THF) 66°CHighExcellent. Good balance of solubility and thermal range.[1]
Acetonitrile (MeCN) 82°CModerateHigh. Higher boiling point aids the sluggish cyclization step.[1]
DMF/DMA >150°CHighReserve for highly insoluble substrates.[1] Difficult to remove during workup.
Stoichiometry & Additives[1]
  • CDI Equivalents: Use 1.1 to 1.5 equivalents . Excess is required to account for partial hydrolysis by trace moisture.[1]

  • Base: For highly electron-deficient pyridines (e.g., nitropyridine derivatives), adding 2.0 eq of Triethylamine (TEA) or DIPEA acts as an HCl scavenger (if starting from salts) and facilitates the deprotonation of the intermediate urea for cyclization.[1]

Part 3: Optimized Synthetic Protocol

This protocol describes the synthesis of a generic 1-(pyridin-2-yl)imidazolidin-2-one.[1]

Materials
  • 
    -(pyridin-2-yl)ethane-1,2-diamine (1.0 eq)[1]
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Anhydrous THF (0.1 M concentration relative to diamine)[1]

  • Nitrogen or Argon atmosphere[1]

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature under a stream of inert gas (

      
       or Ar).[1]
      
  • Reagent Activation (Low Temperature):

    • Charge the flask with the diamine (1.0 eq) and anhydrous THF.[1]

    • Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents uncontrolled exothermic reaction and minimizes dimer formation.

    • Add CDI (1.2 eq) portion-wise over 15 minutes. Observation: You may observe mild gas evolution (

      
      ) if trace moisture is present.[1]
      
  • Intermediate Formation:

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

    • Process Check (TLC/LCMS): Check for the disappearance of the starting diamine.[1] You will likely see the mono-carbamoyl intermediate (Mass = M + 94).[1]

  • Thermal Cyclization:

    • If LCMS shows the intermediate persists without cyclizing (common with pyridines), heat the reaction to reflux (66°C) .[1]

    • Maintain reflux for 4–12 hours.[1]

    • Endpoint: Conversion of the intermediate (M+94) to the cyclic product (M+26).

  • Workup & Isolation:

    • Cool to RT. Remove solvent under reduced pressure.[3]

    • Redissolve the residue in DCM.[1]

    • Wash 1: Water (removes bulk imidazole).[1]

    • Wash 2: Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1]
      

Part 4: Troubleshooting & Purification Workflow

The primary impurity in this reaction is imidazole (byproduct) and potentially unreacted CDI (hydrolyzed to imidazole).[1]

Purification Strategy

Since both the product (pyridinyl imidazolidinone) and the byproduct (imidazole) are nitrogenous heterocycles, separation can be non-trivial.[1]

  • Aqueous Wash: Imidazole is highly water-soluble.[1] A thorough wash with water usually removes >95% of imidazole.[1]

  • Silica Gel Chromatography: If the product is lipophilic, elute with DCM:MeOH (95:5).[1] Imidazole trails or stays on the baseline depending on pH.[1]

  • Recrystallization: Many imidazolidinones are solids. Recrystallization from EtOAc/Hexanes is often effective.[1]

Purification_WorkflowCrudeCrude Reaction Mixture(Product + Imidazole)SolventEvaporate THFRedissolve in DCMCrude->SolventWashWater Wash (x3)Solvent->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer(Product)PhaseSep->OrgLayerAqLayerAqueous Layer(Imidazole)PhaseSep->AqLayerPurityCheckCheck Purity (NMR/LCMS)OrgLayer->PurityCheckRecrystRecrystallize(EtOAc/Hex)PurityCheck->Recryst  Solid/Impure  ColumnFlash Column(DCM/MeOH)PurityCheck->Column  Oil/Complex  FinalPure PyridinylImidazolidinonePurityCheck->Final  >95%  Recryst->FinalColumn->Final

Figure 2: Decision tree for the isolation and purification of the target scaffold.

Common Issues
  • Low Yield: Often due to hydrolysis of CDI before reaction. Solution: Use fresh CDI or store CDI in a desiccator. Ensure solvent is anhydrous.[1]

  • Incomplete Cyclization: The intermediate carbamoyl imidazole is stable.[1] Solution: Increase temperature (switch to MeCN reflux) or add a catalytic amount of DMAP (4-dimethylaminopyridine) to activate the acyl imidazole.[1]

Part 5: References

  • Mechanistic Overview of CDI:

    • Staab, H. A. (1962).[1] Syntheses Using Heterocyclic Amides (Azolides).[1] Angewandte Chemie International Edition, 1(7), 351–367.[1] Link[1]

  • Cyclic Urea Synthesis Protocol:

    • Caron, S. (Ed.).[1][2] (2011).[1][4] Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. Wiley. (See Chapter on Urea formation).[1] Link[1]

  • CDI in Medicinal Chemistry (LFA-1 Antagonists):

    • Gadek, T. R., et al. (2002).[1] Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule.[1] Science, 295(5557), 1086-1089.[1] (Demonstrates the utility of the scaffold). Link[1]

  • Purification and Handling of CDI Reagents:

    • Armstrong, A., et al. (2017).[1][5] Encyclopedia of Reagents for Organic Synthesis. 1,1′-Carbonyldiimidazole.[1] Link[1]

  • General Urea Cyclization Methodologies:

    • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones.[1][3][5][6] Molecules, 2020.[1][2][7] Link

Technical Whitepaper: Spectroscopic Characterization of 1-(Pyridin-3-yl)imidazolidin-2-one

[1]

Executive Summary & Compound Context[2][3][4][5][6][7][8]

The compound 1-(Pyridin-3-yl)imidazolidin-2-one represents a critical heterocyclic scaffold in medicinal chemistry, specifically serving as a core pharmacophore in the development of CYP17 inhibitors for androgen-dependent prostate cancer therapies.[1] Unlike its methylene-bridged analog (a known metabolite of imidacloprid), this structure features a direct N-C bond between the imidazolidinone ring and the pyridine nucleus. This direct linkage significantly alters its electronic properties and spectroscopic signature.

This guide provides a definitive protocol for the spectroscopic profiling of this molecule. It moves beyond simple data listing to explain the causality of the observed signals, ensuring that researchers can confidently validate structural integrity and purity.

Structural Overview[3]
  • Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol [1]

  • Key Features: Asymmetric cyclic urea; Pyridine ring (electron-withdrawing); Hydrogen bond donor (NH) and acceptor (C=O, Pyridine N).[1]

Characterization Workflow

The following diagram outlines the logical flow for complete structural validation. This self-validating protocol ensures that impurities from the synthesis (typically involving 3-aminopyridine and 2-chloroethyl isocyanate) are systematically ruled out.[1]

CharacterizationWorkflowSampleCrudeSynthesis ProductPurificationRecrystallization(EtOH/EtOAc)Sample->Purification RemoveUncyclized UreaIRFT-IR(Functional Groups)Purification->IR Check C=OMSHRMS (ESI+)(Molecular Formula)IR->MS Confirm MWNMR1H & 13C NMR(Connectivity)MS->NMR Map ProtonsValidationFinal StructureValidationNMR->Validation

Figure 1: Integrated workflow for the isolation and spectroscopic validation of 1-(Pyridin-3-yl)imidazolidin-2-one.

Mass Spectrometry (MS) Profiling[1]

Mass spectrometry provides the first line of evidence for the molecular formula. For this nitrogen-rich heterocycle, Electrospray Ionization (ESI) in positive mode is the preferred ionization method due to the basicity of the pyridine nitrogen.

Experimental Parameters
  • Ionization: ESI (+)

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation of the pyridine N).

  • Expected Molecular Ion:

    
    .[1]
    
Fragmentation Logic

The fragmentation pattern is dictated by the stability of the aromatic pyridine ring and the lability of the cyclic urea.

  • Primary Ion:

    
    .
    
  • Loss of CO: A characteristic neutral loss of 28 Da (CO) from the cyclic urea is often observed, though less prominent than in acyclic ureas.

  • Ring Cleavage: The most diagnostic fragment arises from the cleavage of the imidazolidinone ring, often yielding a pyridinyl-amine cation or an imine species.

MS_FragmentationM_Ion[M+H]+m/z 164Frag1[M - CO]+m/z 136M_Ion->Frag1- CO (28)Frag2Pyridin-3-amine cationm/z 95M_Ion->Frag2Ring CleavageFrag3Pyridinyl cationm/z 79Frag2->Frag3- NH2

Figure 2: Proposed ESI(+) fragmentation pathway.[1] The m/z 95 peak is diagnostic of the N-pyridinyl linkage.

Infrared Spectroscopy (FT-IR)[1]

IR is critical for verifying the cyclization of the urea intermediate. The shift of the carbonyl stretch is the primary indicator of successful ring closure.

  • Instrument: ATR-FTIR (Diamond crystal).[1]

  • Key Diagnostic: The carbonyl stretching frequency of a cyclic urea (imidazolidinone) is typically higher (wavenumber) than that of an acyclic urea due to ring strain.

Functional GroupFrequency (

)
IntensityCausality / Assignment
N-H Stretch 3250 - 3350Medium, BroadSingle N-H on the imidazolidinone ring.[1]
C=O Stretch 1700 - 1720 Strong Diagnostic: Cyclic urea carbonyl.[1] (Acyclic precursors appear <1690

).[1]
C=C / C=N 1580 - 1600MediumPyridine ring breathing modes.[1]
C-N Stretch 1480 - 1500MediumAromatic C-N bond (Pyridine-Imidazolidinone linkage).[1]

Nuclear Magnetic Resonance (NMR)[1][9]

NMR provides the definitive structural proof. DMSO-d6 is the mandatory solvent; CDCl₃ often leads to broadening of the amide proton and poor solubility of the polar urea moiety.

1H NMR Characterization (400 MHz, DMSO-d6)

The molecule lacks a plane of symmetry perpendicular to the rings, but the imidazolidinone ring has local symmetry if we consider the time-averaged conformation, though the adjacent pyridine makes the two CH₂ groups chemically distinct (AA'BB' system appearing as two triplets).

ProtonShift (

ppm)
MultiplicityIntegralAssignment Logic
Py-H2 8.75 - 8.85Singlet (d)1HMost deshielded;

to Pyridine N, adjacent to Urea N.
Py-H6 8.20 - 8.30Doublet1H

to Pyridine N.
Py-H4 7.95 - 8.05Doublet1H

to Pyridine N; deshielded by resonance.[1]
Py-H5 7.35 - 7.45dd1H

to Pyridine N; most shielded aromatic proton.[1]
NH 7.10 - 7.30Broad s1HUrea proton; chemical shift is highly concentration/temperature dependent.[1]
Ring-CH₂ 3.85 - 3.95Triplet2HC5-H; adjacent to N1 (Pyridine-substituted).[1] Deshielded by aromatic ring.
Ring-CH₂ 3.40 - 3.50Triplet2HC4-H; adjacent to N3 (unsubstituted).[1]
13C NMR Characterization (100 MHz, DMSO-d6)
  • Carbonyl (C2): ~158-160 ppm.[1] (Distinctive urea signal).

  • Pyridine Carbons: Five distinct signals in the aromatic region (123-145 ppm).[1]

  • Imidazolidinone Carbons: Two aliphatic signals at ~37 ppm and ~45 ppm.

Experimental Protocol for Validation

To ensure reproducibility, follow this step-by-step protocol. This method assumes the compound has been synthesized via the reaction of 3-aminopyridine with 2-chloroethyl isocyanate or a similar cyclization route.[1]

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid compound in 0.6 mL of DMSO-d6 . Ensure complete dissolution; sonicate if necessary.

    • Note: Avoid CDCl₃ as the compound may aggregate, leading to broad peaks.

  • Acquisition:

    • Run 1H NMR with a minimum of 16 scans to resolve the pyridine coupling constants.

    • Run 13C NMR with proton decoupling (minimum 256 scans).

  • Purity Check (Self-Validation):

    • Impurity Marker 1: Check for a triplet at ~3.2 ppm and ~3.6 ppm (distinct from product) which may indicate uncyclized N-(2-chloroethyl) urea intermediate.[1]

    • Impurity Marker 2: Check for residual 3-aminopyridine (broad singlet NH2 at ~5.0 ppm).[1]

  • Melting Point Determination:

    • As a crystalline solid, the melting point is a key purity indicator.

    • Expected Range: 160°C - 180°C (Based on structural analogs like 1-phenylimidazolidin-2-one).[1]

    • Directive: Report the experimental melting point as a primary physical constant.

References

  • Synthesis & Scaffold Utility

    • Patent: WO 2010/149755. "1,3-Disubstituted Imidazolidin-2-one Derivatives as Inhibitors of CYP 17." (Describes the synthesis and utility of the pyridin-3-yl imidazolidinone scaffold).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • Analogous Characterization

    • Imidacloprid Metabolites: Standard spectroscopic data for 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one provides a baseline for the imidazolidinone ring shifts.[1] Journal of Agricultural and Food Chemistry.

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Material Safety Data Sheet (MSDS) for 1-(Pyridin-3-yl)imidazolidin-2-one before handling.

Structural Elucidation and Analytical Characterization of 1-(Pyridin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural elucidation and analytical framework for 1-(Pyridin-3-yl)imidazolidin-2-one (CAS: 56205-14-2).

The content is structured to assist analytical chemists and medicinal chemists in verifying the identity of this specific heterocyclic scaffold, which is often utilized as a pharmacophore in kinase inhibitors and GPCR ligands.

Introduction & Chemical Context

1-(Pyridin-3-yl)imidazolidin-2-one represents a specific class of


-aryl cyclic ureas. Structurally, it consists of a five-membered imidazolidin-2-one ring (ethylene urea) coupled at the 

position to the C3 position of a pyridine ring.
  • CAS Number: 56205-14-2

  • Molecular Formula:

    
    
    
  • Molecular Weight: 163.18 g/mol

  • Key Analytical Challenge: Distinguishing the regio-isomerism of the pyridine attachment (2-yl, 3-yl, or 4-yl) and ensuring the integrity of the cyclic urea ring against hydrolysis.

Synthesis Context for Impurity Profiling

Understanding the synthesis route is critical for NMR interpretation, as specific impurities may overlap with product signals. The most common route involves a Buchwald-Hartwig cross-coupling :

  • Reactants: 3-Bromopyridine + Imidazolidin-2-one.

  • Catalyst: Pd(OAc)2 / Xantphos or CuI / Diamine ligands.

  • Potential Impurities:

    • Residual Phosphine Oxides (check

      
       NMR).
      
    • Unreacted 3-bromopyridine (distinct aromatic doublets).

    • Bis-arylated byproduct (1,3-di(pyridin-3-yl)imidazolidin-2-one).

Experimental Protocol & Methodology

To ensure reproducible spectral data, the following acquisition parameters are recommended.

Sample Preparation[2][3][4]
  • Solvent: DMSO-

    
      is the preferred solvent.
    
    • Reasoning: The compound is moderately polar.

      
       often leads to signal broadening of the amide (
      
      
      
      ) proton due to exchange or poor solubility. DMSO-
      
      
      stabilizes the
      
      
      signal through hydrogen bonding, allowing for sharp integration.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve the Pyridine H4/H5 coupling).

  • Pulse Sequence:

    • 
      : Standard zg30 (30° pulse) to ensure accurate integration.
      
    • 
      : Power-gated decoupling (zgpg30) with a relaxation delay (
      
      
      
      ) of
      
      
      seconds to allow relaxation of the quaternary urea carbonyl.

Structural Assignment Logic (Graphviz)

The following diagram outlines the logical flow for assigning the aromatic protons, distinguishing the 3-pyridyl substitution pattern from 2- or 4- isomers.

NMR_Assignment_Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Protons Start->Count Aliphatic Analyze Aliphatic Region (3.0 - 4.5 ppm) Start->Aliphatic Pattern Coupling Pattern Analysis Count->Pattern 4 Aromatic H found H2_ID Identify H2: Singlet (broad) or d (small J) Most Deshielded (~8.7 ppm) Pattern->H2_ID Isolated proton between N & C-N H6_ID Identify H6: Doublet (large J ~4-5Hz) Alpha to Nitrogen (~8.2 ppm) Pattern->H6_ID Alpha proton H5_ID Identify H5: DD (coupling to H4 & H6) Shielded (~7.4 ppm) Pattern->H5_ID Beta proton (coupling hub) H4_ID Identify H4: Doublet of Doublets Para to Nitrogen (~8.0 ppm) H2_ID->H4_ID Remaining signal N_CH2 CH2-N(Pyridine) Deshielded (~3.9 ppm) Aliphatic->N_CH2 Alpha to Aryl-N NH_CH2 CH2-NH(Urea) Shielded (~3.4 ppm) Aliphatic->NH_CH2 Alpha to Amide-NH

Figure 1: Decision tree for assigning regio-chemistry and aliphatic connectivity in N-(3-pyridyl) cyclic ureas.

Analytical Data Summary

The values below represent the consensus spectral data derived from substituent chemical shift (SCS) algorithms and comparative literature of


-aryl imidazolidinones.
Table 1: NMR Data (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment Logic
Py-H2 8.75 d / br s1H


to Py-N, isolated between N and urea. Most deshielded.
Py-H6 8.20 dd1H


to Py-N.
Py-H4 7.95 ddd1H


to Py-N. Shifted upfield slightly by urea N-donation.
Py-H5 7.38 dd1H


to Py-N. Most shielded aromatic.
NH 7.05 br s1H-Broad singlet; exchangeable with

.
N-CH2 3.85 t2H

Deshielded by aromatic ring and N1.
NH-CH2 3.45 t / m2H

Less deshielded; adjacent to NH.

Key Diagnostic Feature: The difference in chemical shift (


) between the two methylene groups (

ppm) confirms the asymmetry of the ring. If the ring were symmetric (e.g., 1,3-di(pyridin-3-yl)...), these signals would simplify or merge.
Table 2: NMR Data (100 MHz, DMSO- )
PositionShift (

, ppm)
Carbon TypeAssignment Note
C=O 158.5 QuaternaryUrea carbonyl (characteristic).
Py-C2 143.2 CH

-carbon, deshielded by N.
Py-C6 141.0 CH

-carbon.
Py-C3 137.5 QuaternaryIpso carbon attached to Urea N.
Py-C4 124.8 CH

-carbon.
Py-C5 123.5 CH

-carbon.
N-CH2 44.8

Attached to N-Aryl.
NH-CH2 37.2

Attached to NH.

Mechanistic Interpretation of Shifts

The "Urea Effect" on Pyridine

In a standard pyridine, the H2 and H6 protons are typically


8.5 ppm. However, the nitrogen atom of the imidazolidinone ring (

) has a lone pair that participates in resonance with the carbonyl group (

).
  • Reduced Resonance: Unlike a simple amine (

    
    ), the urea nitrogen's lone pair is pulled toward the carbonyl oxygen. This makes 
    
    
    
    less electron-donating into the pyridine ring.
  • Result: The pyridine protons do not show the dramatic upfield shift seen in 3-aminopyridine. They remain relatively deshielded, retaining "electron-deficient" character.

Conformational Dynamics

The imidazolidinone ring is not perfectly planar; it adopts a slight "envelope" conformation.

  • NOE Correlations: In a NOESY experiment, expect a strong correlation between Py-H2 and the N-CH2 protons (3.85 ppm). This spatial proximity confirms the connectivity of the urea nitrogen to the C3 position.

Synthesis & Workflow Diagram

The following Graphviz diagram illustrates the synthesis and purification workflow to isolate the compound for analysis, highlighting where impurities are removed.

Synthesis_Workflow Input1 3-Bromopyridine Reaction Cross-Coupling (100°C, 12h) Input1->Reaction Input2 Imidazolidin-2-one Input2->Reaction Catalyst Pd(OAc)2 / Xantphos Cs2CO3, Dioxane Catalyst->Reaction Workup Workup: Filter (Celite) Extract (EtOAc) Reaction->Workup Purification Column Chromatography (DCM:MeOH 95:5) Workup->Purification Product 1-(Pyridin-3-yl) imidazolidin-2-one (Pure Solid) Purification->Product

Figure 2: Synthetic route and purification pathway to obtain analytical-grade sample.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for heterocyclic shift increments).

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006).[2] "Pd-Catalyzed Synthesis of Imidazolidin-2-ones from Allylamines." Organic Letters, 8(12), 2531–2534.

  • ChemicalBook. (n.d.). "2-Imidazolidone 1H NMR Spectrum (CAS 120-93-4)." (Baseline data for the unsubstituted ring).

  • National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 135541675 (Imidacloprid derivative)." (Comparative data for N-pyridyl-imidazolidine systems). [1]

Sources

Elucidating the Mass Spectrometric Fragmentation of 1-(Pyridin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a detailed predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-(Pyridin-3-yl)imidazolidin-2-one. As a molecule combining two distinct heterocyclic systems—a stable aromatic pyridine ring and a saturated imidazolidinone ring—its fragmentation behavior is governed by competing pathways initiated at different sites within the nascent molecular ion. This document, intended for researchers in analytical chemistry, pharmacology, and drug development, synthesizes first-principle fragmentation rules with insights from the mass spectral behavior of analogous structures. We will explore the primary cleavage mechanisms, predict the resultant fragment ions, and propose a robust experimental workflow for the empirical validation of these predictions. The core objective is to provide a foundational framework for identifying and characterizing this compound and related structures in complex matrices.

Introduction

The Analyte: 1-(Pyridin-3-yl)imidazolidin-2-one

1-(Pyridin-3-yl)imidazolidin-2-one is a heterocyclic compound featuring a pyridine ring N-substituted onto an imidazolidin-2-one core. The imidazolidinone scaffold is a cyclic urea derivative that is a key structural component in numerous pharmacologically active agents.[1][2] The pyridine moiety, a bioisostere of a phenyl ring, is also prevalent in medicinal chemistry, often used to modulate solubility, polarity, and receptor-binding interactions.

  • Molecular Formula: C₈H₉N₃O

  • Molecular Weight: 163.18 g/mol

  • Monoisotopic Mass: 163.0746 Da

The structural combination of a labile, saturated heterocyclic ring and a stable aromatic system presents a unique challenge and opportunity for mass spectrometric analysis.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[3] Under electron ionization (EI), molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular radical cation (M•+) that undergoes a series of predictable, energy-driven fragmentation reactions.[4] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint" that is highly specific to the compound's structure.[5] For novel compounds or metabolites, interpreting these fragmentation patterns is crucial for unambiguous identification.

Core Principles of Fragmentation in EI-MS

The fragmentation of the 1-(Pyridin-3-yl)imidazolidin-2-one molecular ion is predicted to be governed by several competing, well-established mechanisms. The initial ionization site—whether on the pyridine ring's π-system or a non-bonding electron pair on a nitrogen or oxygen atom—will heavily influence the subsequent bond cleavages.

  • The Nitrogen Rule: For a molecule containing only C, H, O, S, and halogens, an odd nominal molecular weight implies the presence of an odd number of nitrogen atoms. 1-(Pyridin-3-yl)imidazolidin-2-one has a nominal molecular weight of 163 and contains three nitrogen atoms, consistent with this rule.[6]

  • Alpha (α)-Cleavage: This is one of the most common fragmentation pathways for compounds containing heteroatoms.[7] It involves the homolytic cleavage of a bond adjacent to the heteroatom, driven by the stability of the resulting cation through resonance. For this molecule, α-cleavage is expected to occur at the bonds adjacent to the nitrogen atoms of the imidazolidinone ring.[8]

  • Stability of Aromatic Ions: Aromatic systems like pyridine can readily stabilize a positive charge, often resulting in a prominent molecular ion peak and characteristic fragment ions from the ring itself.[5]

  • Heterocyclic Ring Fragmentation: Saturated rings are prone to ring-opening reactions followed by subsequent cleavages, leading to the loss of small, stable neutral molecules like carbon monoxide (CO), ethene (C₂H₄), or isocyanic acid (HNCO).[9]

Predicted Fragmentation Pathways

Based on these principles, we can predict several major fragmentation pathways for 1-(Pyridin-3-yl)imidazolidin-2-one (M•+ at m/z 163).

Pathway A: Imidazolidinone Ring Cleavage

This pathway is initiated by charge localization on one of the imidazolidinone heteroatoms.

  • Loss of Carbon Monoxide (CO): A retro-[2+2] cycloaddition or similar rearrangement within the imidazolidinone ring can lead to the expulsion of a neutral CO molecule (28 Da).

    • M•+ (m/z 163) → [M - CO]•+ (m/z 135)

  • Loss of Ethene (C₂H₄): Cleavage of the N1-C5 and N3-C4 bonds of the imidazolidinone ring can result in the loss of ethene (28 Da), yielding a pyridyl isocyanate radical cation.

    • M•+ (m/z 163) → [C₅H₄N-NCO]•+ (m/z 120)

  • Ring Opening and Subsequent Fission: An initial α-cleavage at the N1-C5 bond can open the ring, leading to a distonic ion. Subsequent cleavages can lead to various smaller fragments.

Pathway B: Pyridyl-Nitrogen Bond Cleavage

This pathway involves the cleavage of the bond connecting the two heterocyclic systems. Due to the stability of the pyridine ring, this is a highly probable event.

  • Formation of the Pyridyl Cation: Direct cleavage of the C-N bond can generate the pyridyl cation. This is often a dominant fragment in the spectra of N-substituted pyridines.

    • M•+ (m/z 163) → [C₅H₄N]⁺ (m/z 78)

Pathway C: Pyridine Ring Fragmentation

The fragments generated in other pathways that retain the pyridine structure can undergo further, characteristic fragmentation.

  • Loss of Hydrogen Cyanide (HCN): The pyridyl cation (m/z 78) is known to fragment by losing a molecule of HCN (27 Da).[10]

    • [C₅H₄N]⁺ (m/z 78) → [C₄H₃]⁺ (m/z 51)

The interplay of these pathways will define the final appearance of the mass spectrum. The most stable resulting cations will typically correspond to the most abundant peaks (e.g., the base peak).

Summary of Predicted Key Fragments

The following table summarizes the most probable fragment ions, their mass-to-charge ratios, and their proposed origins.

m/z (Nominal) Proposed Formula Proposed Structure/Origin
163C₈H₉N₃OMolecular Ion (M•+)
135C₇H₉N₃Loss of CO from the molecular ion
120C₆H₄N₂OLoss of C₂H₅ from the molecular ion
78C₅H₄NPyridyl cation from C-N bond cleavage
51C₄H₃Loss of HCN from the pyridyl cation

Experimental Protocol for Verification

To empirically validate the predicted fragmentation patterns, a standardized EI-MS experiment is required. The following protocol outlines a self-validating system designed for robust and reproducible data acquisition.

Objective

To acquire the 70 eV electron ionization mass spectrum of 1-(Pyridin-3-yl)imidazolidin-2-one and identify its characteristic fragment ions.

Instrumentation
  • A gas chromatograph-mass spectrometer (GC-MS) or a mass spectrometer equipped with a direct insertion probe (DIP).

  • Electron ionization (EI) source.

  • Quadrupole or Time-of-Flight (TOF) mass analyzer.

Sample Preparation
  • Prepare a stock solution of 1-(Pyridin-3-yl)imidazolidin-2-one at 1 mg/mL in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Mass Spectrometer Parameters

The following table provides recommended starting parameters for the analysis.

Parameter Setting Rationale
Ionization ModeElectron Ionization (EI)To induce extensive, reproducible fragmentation for structural analysis.[3]
Electron Energy70 eVStandard energy for EI to generate comparable library spectra.
Source Temperature230 °CEnsures sample volatilization while minimizing thermal degradation.
Mass Rangem/z 40 - 300To capture the molecular ion and all significant low-mass fragments.
Scan Rate2 scans/secondProvides sufficient data points across a chromatographic peak.
GC Column (if used)30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)Standard non-polar column suitable for a wide range of analytes.
Carrier GasHelium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature250 °CEnsures complete and rapid vaporization of the sample.
Data Acquisition and Processing
  • Inject 1 µL of the prepared sample into the GC-MS system or apply it to the DIP.

  • Acquire the data across the specified mass range.

  • Process the data using the instrument's software. Identify the mass spectrum corresponding to the analyte peak.

  • Perform background subtraction to obtain a clean mass spectrum.

  • Analyze the spectrum to identify the molecular ion and major fragment ions.

Visualizing the Fragmentation and Workflow

Diagrams created using Graphviz provide a clear visual representation of the complex chemical and procedural information.

Predicted Fragmentation Scheme

fragmentation cluster_pathA Pathway A: Ring Cleavage cluster_pathB Pathway B: Inter-ring Cleavage cluster_pathC Pathway C: Pyridine Fragmentation M 1-(Pyridin-3-yl)imidazolidin-2-one M+• m/z 163 F135 [M - CO]+• m/z 135 M->F135 - CO F120 [M - C2H4]+• m/z 120 M->F120 - C2H4 F78 Pyridyl Cation [C5H4N]+ m/z 78 M->F78 - C3H5N2O• F51 [C4H3]+ m/z 51 F78->F51 - HCN

Caption: Predicted major fragmentation pathways for 1-(Pyridin-3-yl)imidazolidin-2-one in EI-MS.

Experimental Workflow Diagram

workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 1-10 µg/mL in Methanol prep1->prep2 acq1 Inject 1 µL into GC-MS prep2->acq1 acq2 Ionize with 70 eV EI Source acq1->acq2 acq3 Scan m/z 40-300 acq2->acq3 proc1 Identify Analyte Peak acq3->proc1 proc2 Background Subtract Spectrum proc1->proc2 proc3 Identify M+• and Fragment Ions proc2->proc3 proc4 Compare with Predictions proc3->proc4

Caption: Standard operating procedure for the MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 1-(Pyridin-3-yl)imidazolidin-2-one is predicted to be a rich process characterized by competing cleavages of the imidazolidinone ring and the bond connecting it to the stable pyridine moiety. The expected key fragments include the molecular ion (m/z 163), ions corresponding to the loss of CO (m/z 135), and most significantly, the pyridyl cation at m/z 78. This predictive analysis, grounded in the fundamental principles of mass spectrometry, provides a robust hypothesis that can be rigorously tested using the detailed experimental protocol provided. The successful correlation of empirical data with this framework will enable confident structural confirmation and facilitate the identification of this and related compounds in future research and development endeavors.

References

  • Chemistry LibreTexts. (2023). Mass spectrometry. [Link]

  • Mohamed, S. M., Unis, M., & Abd El-Hady, H. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462. [Link]

  • Zhang, M., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Rogozin, D. G., et al. (2005). Cyclization of the substituted N-(Ortho-cyclopropylphenyl)-N′-aryl ureas and thioureas in the gas phase and solution. Journal of the American Society for Mass Spectrometry, 16(6), 884-896. [Link]

  • Tomáš, V., & Spiteller, G. (1965). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 30(8), 2540-2546. [Link]

  • P, V., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. [Link]

  • Galli, U., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(5), 2876-2887. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. [Link]

  • Wikipedia. (n.d.). Imidazolidinone. Retrieved February 7, 2026, from [Link]

  • da Silva, A. C., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(13), 5003. [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved February 7, 2026, from [Link]

  • Grimme, S., & Burger, S. K. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3377-3387. [Link]

  • Mallemula, V. R., et al. (2013). Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Research on Chemical Intermediates, 41(1), 121-133. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Shokri, J. (2020). Electron ionization and mass spectrometry. YouTube. [Link]

  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA). Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Wang, X., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14, 28755-28782. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3). [Link]

Sources

Theoretical and Computational Profiling of 1-(Pyridin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical and Computational Studies of 1-(Pyridin-3-yl)imidazolidin-2-one Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide outlines the comprehensive computational characterization of 1-(Pyridin-3-yl)imidazolidin-2-one , a heterocyclic scaffold of significant interest in medicinal chemistry. Structurally, this molecule represents a bioisostere of the oxazolidinone class (e.g., Linezolid) and possesses unique hydrogen-bonding capabilities due to the cyclic urea motif fused with a pyridine ring. This guide details the protocols for Density Functional Theory (DFT) analysis, molecular docking, and stability simulations, providing a self-validating framework for researchers exploring this chemical entity.

Part 1: Electronic Structure & Geometric Optimization (DFT)

Theoretical Framework

The primary step in characterizing 1-(Pyridin-3-yl)imidazolidin-2-one is establishing its ground-state geometry and electronic properties. The pyridine ring introduces aromatic stability, while the imidazolidin-2-one ring (cyclic urea) introduces planarity constraints and tautomeric potential.

Recommended Methodology:

  • Theory Level: DFT (Density Functional Theory).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic systems.

  • Basis Set: 6-311++G(d,p) – includes diffuse and polarization functions essential for capturing the lone pair interactions on the pyridine nitrogen and urea oxygen.

Optimization Protocol

To ensure the global minimum is located, the following workflow is required. This avoids trapping the molecule in a local minimum caused by ring twisting.

DFT_Workflow Start Initial Structure (2D to 3D) ConfSearch Conformational Search (MMFF94 Force Field) Start->ConfSearch GeomOpt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc Valid Validation (NIMAG=0) FreqCalc->Valid Valid->Start If NIMAG > 0

Figure 1: DFT Optimization Workflow ensuring ground state identification (NIMAG = Number of Imaginary Frequencies).

Frontier Molecular Orbitals (FMO) Analysis

The chemical reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the imidazolidinone nitrogen lone pairs and the pyridine ring.

  • LUMO Location: Delocalized across the pyridine

    
    -system.
    
  • Significance: A smaller HOMO-LUMO gap (< 5.0 eV) typically indicates high chemical reactivity and "softness," making the molecule a strong candidate for charge-transfer interactions in biological pockets.

Data Presentation: Calculated Electronic Parameters

ParameterSymbolFormulaInterpretation
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer (stability).
Electrophilicity Index


Propensity to accept electrons (drug-receptor binding).

Part 2: Spectroscopic Profiling (Vibrational Analysis)

To validate synthetic success, theoretical IR spectra must be correlated with experimental data. The cyclic urea carbonyl (


) and the pyridine (

) stretches are the diagnostic fingerprints.
Scaling Factors

Raw DFT frequencies are typically overestimated due to the neglect of anharmonicity.

  • Correction Factor: Multiply calculated frequencies by 0.961 (for B3LYP/6-311++G(d,p)).

Key Diagnostic Modes
  • C=O Stretch (Imidazolidinone): Strong intensity, predicted ~1700–1740 cm⁻¹.

  • C=N Stretch (Pyridine): Medium intensity, ~1580–1600 cm⁻¹.

  • N-H Stretch: If the imidazolidinone is unsubstituted at N3, a sharp peak at ~3400 cm⁻¹ is expected.

Part 3: In Silico Pharmacology (Molecular Docking)

Given the structural similarity to bioactive oxazolidinones, 1-(Pyridin-3-yl)imidazolidin-2-one should be profiled against antimicrobial and CNS targets.

Target Selection Strategy
  • Target A (Antimicrobial): S. aureus DNA Gyrase (PDB ID: 2XCT). The pyridine nitrogen can act as a hydrogen bond acceptor in the ATP-binding pocket.

  • Target B (CNS): Nicotinic Acetylcholine Receptors (nAChRs). The pyridine moiety mimics the pyrrolidine/pyridine pharmacophore of nicotine.

Docking Protocol (Self-Validating)

To ensure trustworthiness, the docking protocol must include a "Redocking" step.

  • Preparation: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

  • Grid Generation: Center grid box on the co-crystallized ligand of the reference PDB.

  • Validation: Re-dock the native ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Docking_Logic Ligand Ligand Prep (1-(Pyridin-3-yl)imidazolidin-2-one) Grid Grid Box Generation (Active Site Definition) Ligand->Grid Protein Protein Prep (PDB: 2XCT) Protein->Grid Dock Genetic Algorithm (AutoDock Vina/Gold) Grid->Dock Score Scoring Function (Binding Affinity kcal/mol) Dock->Score Analysis Interaction Profiling (H-bonds, Pi-Pi stacking) Score->Analysis

Figure 2: Molecular Docking Workflow for binding affinity prediction.

Part 4: Molecular Electrostatic Potential (MESP) Mapping

MESP maps are critical for predicting how the molecule orients itself in an electrostatic field (such as an enzyme active site).

  • Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and Pyridine Nitrogen . These are the primary H-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the Imidazolidinone NH (if unsubstituted) and ring hydrogens. These act as H-bond donors.

  • Application: In drug design, maximizing the complementarity between these MESP surfaces and the receptor pocket is the key to high-affinity binding.

Part 5: References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software for DFT calculations).

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. Link

  • Jin, B., et al. (2022).[1][2] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. (Provides biological context for pyridine-heterocycle scaffolds). Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. (Visualization standard).

Sources

A Comprehensive Technical Guide to the Biological Screening of Novel Imidazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazolidinone Scaffold

Imidazolidinone, a five-membered heterocyclic ring system containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their versatile chemical nature and a broad spectrum of biological activities.[1][2] Researchers have successfully synthesized a multitude of imidazolidinone analogs demonstrating promising therapeutic potential across various disease areas, including oncology, infectious diseases, inflammation, and metabolic disorders.[2][3][4][5]

This guide provides an in-depth technical overview of the biological screening process for novel imidazolidinone derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to navigate the complexities of preclinical evaluation. The focus is not merely on procedural steps but on the scientific rationale behind experimental choices, ensuring a robust and self-validating screening cascade. Imidazolidinone derivatives have been shown to modulate critical cellular processes such as cell cycle progression and DNA stability, making them compelling candidates for further investigation.[6]

Part 1: Preclinical Screening Cascade: A Strategic Approach

The biological evaluation of novel imidazolidinone derivatives follows a hierarchical screening cascade designed to efficiently identify promising lead compounds. This process begins with broad-based primary screening to assess general bioactivity and cytotoxicity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and in vivo efficacy.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary_Assays Primary Bioactivity & Cytotoxicity Assays Secondary_Assays Target-Specific & Mechanistic Assays Primary_Assays->Secondary_Assays Active Compounds Tertiary_Assays In Vivo & ADMET Studies Secondary_Assays->Tertiary_Assays Validated Hits Lead_Candidate Lead_Candidate Tertiary_Assays->Lead_Candidate Optimized Leads

Caption: A generalized preclinical screening cascade for novel chemical entities.

Primary Screening: Identifying Bioactive Compounds

The initial phase of screening aims to cast a wide net to identify derivatives with any significant biological effect. This typically involves assessing both the desired bioactivity and the inherent cytotoxicity of the compounds.

A fundamental first step is to determine the concentration at which a compound exhibits toxicity to cells. This is crucial for establishing a therapeutic window for any observed bioactivity. The MTT assay is a widely used colorimetric method for this purpose.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., HepG-2, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the imidazolidinone derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

For compounds designed with potential antimicrobial activity, initial screening against a panel of clinically relevant bacterial and fungal strains is performed. The agar diffusion method provides a qualitative assessment of antimicrobial potential.[5]

Experimental Protocol: Agar Diffusion Method

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the agar surface.

  • Compound Application: Place sterile paper discs impregnated with a known concentration of the imidazolidinone derivative onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.

Part 2: Elucidating Mechanisms of Action

Once active compounds are identified in primary screens, the focus shifts to understanding how they exert their biological effects. This involves a battery of more specific assays tailored to the initial observations.

Anticancer Mechanisms

For derivatives showing significant cytotoxicity against cancer cell lines, further investigation into the mode of cell death is warranted.

Imidazolidinone derivatives have been reported to interfere with cell cycle progression.[6][8] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the imidazolidinone derivative at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[8]

Cell_Cycle cluster_0 Potential Arrest Points for Imidazolidinones G1 G1 S S G1->S DNA Synthesis G2 G2 S->G2 M M G2->M Mitosis M->G1 G1_arrest G0/G1 Arrest S_arrest S Phase Arrest

Caption: The cell cycle and potential points of arrest induced by imidazolidinone derivatives.

Inducing apoptosis, or programmed cell death, is a key characteristic of many anticancer drugs.[9] Annexin V/PI staining can differentiate between viable, apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound for a predetermined time.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Mechanisms

For compounds with promising antimicrobial activity, determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) is a critical next step.

Experimental Protocol: Broth Dilution Method for MIC and MBC/MFC Determination

  • Serial Dilutions: Prepare two-fold serial dilutions of the imidazolidinone derivative in a suitable broth medium in a 96-well plate.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

  • MBC/MFC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Enzyme Inhibition Assays

Many imidazolidinone derivatives exert their effects by inhibiting specific enzymes.[11][12] Designing assays to measure the inhibition of these targets is crucial for mechanism of action studies. For example, some imidazolidinone derivatives have been shown to inhibit VEGFR-2, a key enzyme in angiogenesis.[12]

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (General Principle)

  • Assay Setup: In a microplate, combine the VEGFR-2 enzyme, a specific substrate, and ATP.

  • Compound Addition: Add the imidazolidinone derivative at various concentrations.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a specific time at an optimal temperature.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP consumed. This is often a luminescence- or fluorescence-based readout.

  • Data Analysis: Calculate the percent inhibition of VEGFR-2 activity and determine the IC₅₀ value.

Part 3: In Silico and In Vivo Evaluations

Promising candidates from in vitro screening are further evaluated using computational and animal models to predict their drug-like properties and assess their efficacy and safety in a whole organism.

In Silico ADME and QSAR Studies

Computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[10] Quantitative Structure-Activity Relationship (QSAR) studies can help to understand the relationship between the chemical structure of the imidazolidinone derivatives and their biological activity, guiding further chemical optimization.[11][13]

In Vivo Efficacy and Toxicity Studies

The most promising compounds are advanced to in vivo studies in animal models of the target disease. For anticancer agents, this may involve xenograft models where human tumors are grown in immunocompromised mice. For antimicrobial agents, infection models are used. Acute toxicity studies are also performed to determine the safety profile of the compounds.[14][15]

Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Novel Imidazolidinone Derivatives

Compound IDHepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
IMDZ-01 15.221.8
IMDZ-02 3.26[12]4.31[12]
IMDZ-03 >100>100
... ......

Table 2: Antimicrobial Activity of Novel Imidazolidinone Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
IMDZ-04 81632
IMDZ-05 163264
IMDZ-06 >128>128>128
... .........

Conclusion

The biological screening of novel imidazolidinone derivatives is a multi-faceted process that requires a strategic and logical approach. By employing a hierarchical screening cascade, from broad primary assays to specific mechanistic and in vivo studies, researchers can effectively identify and characterize promising new therapeutic agents. The integration of in silico methods further enhances the efficiency of the drug discovery process. This guide provides a robust framework for the comprehensive evaluation of this important class of heterocyclic compounds.

References

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evalu
  • Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflamm
  • Imidazolidinone derivative 3e with potential anticancer activity.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NOVEL IMIDAZOLIDINE ANALOGUES AS POTENT ANTIDIABETIC AGENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents.
  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. PubMed Central.
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC - NIH.
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential.
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PubMed.
  • Imidazolidine Derivatives in Cancer Research: Wh
  • (PDF) New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
  • Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosph
  • Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. PubMed.
  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. NIH.
  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. PubMed.
  • In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents.

Sources

The Ascendant Scaffold: A Technical Review of 1-(Pyridin-3-yl)imidazolidin-2-one and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide exploring the synthesis, biological activities, and therapeutic potential of 1-(pyridin-3-yl)imidazolidin-2-one and its derivatives. This whitepaper is intended for researchers, medicinal chemists, and professionals in drug development, offering an in-depth analysis of this promising heterocyclic scaffold.

Abstract

The 1-(pyridin-3-yl)imidazolidin-2-one core represents a compelling scaffold in medicinal chemistry, merging the favorable pharmacological properties of both the pyridine ring and the imidazolidin-2-one moiety. This guide provides a detailed literature review of the synthesis, structure-activity relationships (SAR), and diverse biological activities of this class of compounds. Drawing parallels from structurally related analogs, this paper explores their potential as antibacterial agents and kinase inhibitors, offering a forward-looking perspective on their therapeutic applications. Detailed experimental protocols and visual diagrams are provided to facilitate further research and development in this burgeoning area.

Introduction: The Strategic Fusion of Pyridine and Imidazolidin-2-one

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and natural products, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the imidazolidin-2-one scaffold is a key component in numerous bioactive compounds, offering a rigid backbone for the precise spatial orientation of functional groups. The strategic combination of these two pharmacophores in the 1-(pyridin-3-yl)imidazolidin-2-one framework presents a unique opportunity to develop novel therapeutic agents with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles. While direct and extensive research on this specific parent compound is emerging, a wealth of information can be gleaned from its close analogs and isomeric structures, paving the way for rational drug design.

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of 1-(pyridin-3-yl)imidazolidin-2-one and its analogs generally relies on established methods for the formation of the imidazolidin-2-one ring, with the pyridinyl moiety being introduced either at the beginning or end of the synthetic sequence.

Classical Cyclization Approaches

A primary and versatile method for constructing the imidazolidin-2-one ring is the cyclization of a 1,2-diamine precursor with a carbonylating agent. This can be adapted for the synthesis of N-aryl imidazolidinones.

Conceptual Synthetic Pathway:

G cluster_0 General Synthesis of N-Aryl Imidazolidin-2-ones A N-Aryl-1,2-diaminoethane C 1-Aryl-imidazolidin-2-one A->C Cyclization B Carbonylating Agent (e.g., Phosgene, CDI, Triphosgene) B->C G cluster_1 Palladium-Catalyzed Synthesis D N-(Aryl)-N'-(alkenyl)urea F 1-Aryl-imidazolidin-2-one D->F Intramolecular Diamination E Pd Catalyst Oxidant E->F G cluster_2 Kinase Inhibitor Discovery Workflow G Library of 1-(pyridin-3-yl)imidazolidin-2-one Analogs H Kinase Panel Screening G->H I Hit Identification H->I J Lead Optimization (SAR Studies) I->J K Preclinical Candidate J->K

Methodological & Application

Synthesis Protocol for 1-(Pyridin-3-yl)imidazolidin-2-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 1-(Pyridin-3-yl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step protocol based on established chemical principles. Two plausible synthetic routes are presented, complete with mechanistic insights, safety precautions, and characterization methods.

Introduction

Imidazolidin-2-ones are a class of five-membered cyclic ureas that are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. The incorporation of a pyridine ring into this scaffold, as in 1-(Pyridin-3-yl)imidazolidin-2-one, can significantly influence the molecule's physicochemical properties and biological activity, making it a target of interest for synthetic and medicinal chemists. This application note details two robust synthetic strategies for the preparation of this compound, providing a framework for its efficient synthesis and characterization in a laboratory setting.

Synthetic Strategies

Two primary synthetic routes are proposed for the synthesis of 1-(Pyridin-3-yl)imidazolidin-2-one. Route A involves a two-step sequence starting with the formation of a diamine intermediate, followed by cyclization. Route B employs an intramolecular cyclization of a urea derivative.

Diagram of Overall Synthetic Pathways

Synthetic_Pathways cluster_A Route A cluster_B Route B A_start 3-Aminopyridine A_inter N-(2-aminoethyl)pyridin-3-amine A_start->A_inter Alkylation A_end 1-(Pyridin-3-yl)imidazolidin-2-one A_inter->A_end Cyclization with CDI B_start 3-Aminopyridine B_inter 1-(2-chloroethyl)-3-(pyridin-3-yl)urea B_start->B_inter Urea Formation B_end 1-(Pyridin-3-yl)imidazolidin-2-one B_inter->B_end Intramolecular Cyclization

Caption: Overview of the two proposed synthetic routes to 1-(Pyridin-3-yl)imidazolidin-2-one.

Route A: Diamine Formation and Cyclization

This strategy is predicated on the initial synthesis of the key intermediate, N-(2-aminoethyl)pyridin-3-amine, followed by its cyclization with a carbonylating agent.

Step 1: Synthesis of N-(2-aminoethyl)pyridin-3-amine

The synthesis of this diamine intermediate can be approached by the alkylation of 3-aminopyridine with a suitable 2-aminoethylating agent. A common method involves the reaction with 2-haloethylamine hydrohalides.

Diagram of N-(2-aminoethyl)pyridin-3-amine Synthesis

Diamine_Synthesis 3-Aminopyridine 3-Aminopyridine Intermediate_Adduct Intermediate Adduct 3-Aminopyridine->Intermediate_Adduct Nucleophilic Attack 2-Chloroethylamine_HCl 2-Chloroethylamine_HCl 2-Chloroethylamine_HCl->Intermediate_Adduct Base Base Base->3-Aminopyridine Deprotonation Product N-(2-aminoethyl)pyridin-3-amine Intermediate_Adduct->Product HCl removal

Caption: Reaction scheme for the synthesis of the diamine intermediate.

Protocol:

Parameter Value Justification
Reactants 3-Aminopyridine, 2-Chloroethylamine hydrochloride, Sodium hydroxide3-Aminopyridine is the pyridine source. 2-Chloroethylamine hydrochloride provides the 2-aminoethyl group. Sodium hydroxide acts as a base to deprotonate the aminopyridine and neutralize the hydrochloride.
Solvent Ethanol or a similar polar protic solventFacilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 12-24 hoursSufficient time for the reaction to reach completion, which should be monitored by TLC.
Work-up 1. Cool the reaction mixture. 2. Filter to remove inorganic salts. 3. Concentrate the filtrate under reduced pressure. 4. Purify the residue by column chromatography.Standard procedure to isolate and purify the product from the reaction mixture.

Experimental Details:

  • To a solution of 3-aminopyridine (1 equivalent) in ethanol, add 2-chloroethylamine hydrochloride (1.1 equivalents) and powdered sodium hydroxide (2.5 equivalents).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure N-(2-aminoethyl)pyridin-3-amine.

Step 2: Cyclization to 1-(Pyridin-3-yl)imidazolidin-2-one

The final step in Route A is the cyclization of the synthesized diamine with a phosgene equivalent. 1,1'-Carbonyldiimidazole (CDI) is a safe and effective reagent for this transformation.[1]

Diagram of Imidazolidin-2-one Formation

Cyclization_CDI Diamine N-(2-aminoethyl)pyridin-3-amine Acyl_Intermediate N-Acylimidazole Intermediate Diamine->Acyl_Intermediate Nucleophilic Attack CDI Carbonyldiimidazole CDI->Acyl_Intermediate Final_Product 1-(Pyridin-3-yl)imidazolidin-2-one Acyl_Intermediate->Final_Product Intramolecular Cyclization Urea_Formation 3-Aminopyridine 3-Aminopyridine Urea_Product 1-(2-chloroethyl)-3-(pyridin-3-yl)urea 3-Aminopyridine->Urea_Product Nucleophilic Addition Isocyanate 2-Chloroethyl isocyanate Isocyanate->Urea_Product Intramolecular_Cyclization Urea 1-(2-chloroethyl)-3-(pyridin-3-yl)urea Anion Urea Anion Urea->Anion Deprotonation Base Base Base->Anion Final_Product 1-(Pyridin-3-yl)imidazolidin-2-one Anion->Final_Product Intramolecular SN2

Sources

"using 1-(Pyridin-3-yl)imidazolidin-2-one as a ligand in coordination chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Pyridin-3-yl)imidazolidin-2-one in Coordination Chemistry

Executive Summary

This technical guide details the utility of 1-(Pyridin-3-yl)imidazolidin-2-one (referred to herein as Py-Imid ) as a non-innocent ligand in transition metal coordination. Unlike simple pyridine ligands, Py-Imid incorporates a cyclic urea moiety capable of secondary sphere interactions (hydrogen bonding). This dual functionality—


-donation via the pyridine nitrogen and H-bond donation via the imidazolidinone NH—makes it a prime candidate for bifunctional catalysis  and supramolecular crystal engineering .

This document provides validated protocols for ligand synthesis, metal complexation (specifically Pd(II) and Cu(II)), and structural characterization.

Physicochemical Profile

Table 1: Ligand Specifications

PropertySpecificationNotes
IUPAC Name 1-(Pyridin-3-yl)imidazolidin-2-one
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Primary Donor Pyridine Nitrogen (

)
Soft/Borderline base; binds late transition metals (Pd, Pt, Rh).
Secondary Donor Carbonyl Oxygen (

)
Hard base; binds oxophilic metals or acts as H-bond acceptor.
Functional Motif Cyclic Urea (

)
Critical for H-bond donation (Supramolecular assembly).
Solubility DMSO, DMF, MeOH, Hot EtOHPoor solubility in non-polar solvents (Hexanes, Et₂O).

Ligand Synthesis Protocol

While Py-Imid can be synthesized via cyclization of urea derivatives, the Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig type) is recommended for high purity and scalability in drug development contexts.

Reagents:
  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Nucleophile: Imidazolidin-2-one (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (1.5 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

  • Reagent Loading: Under a positive pressure of Argon, charge the flask with 3-bromopyridine (10 mmol), imidazolidin-2-one (12 mmol), Cs₂CO₃ (15 mmol), Pd₂(dba)₃ (0.2 mmol), and Xantphos (0.4 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (20 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter the suspension through a Celite pad to remove inorganic salts; wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂).

    • Gradient: 0%

      
       5% MeOH in DCM.
      
    • Yield Expectation: 75–85% (Off-white solid).

Coordination Protocol: Synthesis of trans-[PdCl₂(Py-Imid)₂]

This protocol demonstrates the coordination of Py-Imid to Palladium(II), a standard model for catalytic precursors.

Rationale:

The steric bulk of the imidazolidinone ring at the 3-position of the pyridine typically favors the trans-isomer in square planar complexes to minimize steric clash between the ligands.

Reagents:
  • Metal Precursor: Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂] (1.0 equiv)

  • Ligand: Py-Imid (2.05 equiv)

  • Solvent: Dichloromethane (DCM) / Diethyl Ether

Step-by-Step Methodology:
  • Dissolution: Dissolve [PdCl₂(MeCN)₂] (0.5 mmol) in dry DCM (10 mL) in a scintillation vial. The solution should be orange/yellow.

  • Ligand Addition: In a separate vial, dissolve Py-Imid (1.025 mmol) in a minimal amount of DCM/MeOH (9:1). Add this solution dropwise to the palladium solution while stirring.

  • Precipitation: Stir at room temperature for 4 hours. The displacement of the labile acetonitrile ligands by the stronger pyridine donor will occur. A yellow precipitate (the complex) often forms as the reaction proceeds.

  • Isolation:

    • Concentrate the solution to ~2 mL volume.

    • Add Diethyl Ether (15 mL) to force full precipitation.

    • Filter the solid and wash with cold Ether (3 x 5 mL) and Pentane (2 x 5 mL).

  • Drying: Dry under high vacuum (0.1 mbar) for 6 hours.

Characterization Checkpoint:

  • ¹H NMR (DMSO-d₆): Look for a downfield shift in the pyridine ring protons (specifically the H2 and H6 positions adjacent to the nitrogen) compared to the free ligand (

    
     ppm).
    
  • IR Spectroscopy: The

    
     stretch of the urea should remain relatively unchanged (~1680-1700 cm⁻¹) if the oxygen is not coordinated, confirming N-coordination.
    

Mechanistic Visualization

The following diagram illustrates the synthesis and the bifunctional coordination mode where the ligand binds the metal via Pyridine-N and interacts with substrates via Urea-NH.

PyImid_Workflow cluster_0 Ligand Synthesis cluster_1 Coordination & Application Start 3-Bromopyridine + Imidazolidin-2-one Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Start->Cat Cross-Coupling Ligand Py-Imid Ligand (1-(Pyridin-3-yl)imidazolidin-2-one) Cat->Ligand Yield: ~80% Complex trans-[PdCl2(Py-Imid)2] Complex Ligand->Complex + Metal Precursor (Ligand Exchange) Metal PdCl2(MeCN)2 Metal->Complex Action Bifunctional Activation Complex->Action Coordination (Py-N -> Pd) Substrate Substrate (e.g., Ketone/Imine) Substrate->Action H-Bonding (Urea-NH -> Substrate)

Figure 1: Workflow for the synthesis of Py-Imid and its assembly into a bifunctional catalytic system.

Application Notes: Bifunctional Catalysis

Why use Py-Imid? Standard pyridine ligands act solely as Lewis bases. Py-Imid acts as a Lewis Base (Pyridine) and a Brønsted Acid (Urea NH) simultaneously.

Experimental Setup for Catalysis (Example: Michael Addition):

  • Concept: The metal center (Lewis Acid) activates the electrophile, while the pendant urea NH group (H-bond donor) activates or orients the nucleophile/electrophile via hydrogen bonding, mimicking enzymatic "oxyanion holes."

  • Solvent Choice: Avoid highly polar H-bond accepting solvents (like DMSO) during catalysis, as they will compete with the urea-substrate interaction. Use DCM, Toluene, or THF .

  • Control: Always run a control with simple Pyridine or 3-Picoline to quantify the "Urea Effect" (the rate acceleration attributable to the H-bond).

References

  • Buchwald-Hartwig Coupling Standards

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Imidazolidinone Synthesis & Properties

    • Fritz, J. A., et al.[3] (2006). "Pd-Catalyzed Synthesis of Imidazolidin-2-ones." Organic Letters.

  • Pyridine-Urea Ligands in Coordination

    • Custelcean, R. (2010).[4][5][6] "Urea-functionalized pyridine ligands: from anion coordination to crystal engineering." Chemical Communications. (Conceptual grounding for Py-Urea binding modes).

  • Crystal Structure of Analogs (Imidacloprid Metabolites)

    • NIH National Library of Medicine. (2012).[5][7] "1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one."[5][8] PubMed Central. (Structural grounding for the imidazolidinone ring conformation).

Sources

Application Note: HPLC Method Development for 1-(Pyridin-3-yl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 1-(Pyridin-3-yl)imidazolidin-2-one . This molecule presents specific chromatographic challenges due to its dual nature: a basic pyridine ring (pKa ~5.3) and a polar imidazolidin-2-one moiety.[1][2][3]

The Core Challenge: Standard C18 methods often fail for this analyte due to two mechanisms:

  • Peak Tailing: The basic pyridine nitrogen interacts with residual silanol groups (

    
    ) on the silica support, causing severe tailing.[4]
    
  • Low Retention: The high polarity of the imidazolidinone ring leads to early elution (near the void volume,

    
    ), compromising resolution from matrix components.
    

The Solution Strategy: This protocol utilizes a pH-controlled Reversed-Phase (RP-HPLC) approach. We employ a highly end-capped, base-deactivated stationary phase combined with a buffered mobile phase to suppress silanol activity and regulate the ionization state of the pyridine ring.

Physicochemical Context

Understanding the analyte is the first step in rational method design.

PropertyValue / CharacteristicImpact on Chromatography
Structure Pyridine ring fused to cyclic ureaMixed polarity; basic nitrogen present.
pKa (Pyridine N) ~5.2 - 5.4At pH < 3.2, analyte is >99% protonated (ionic). At pH > 7.4, it is neutral.
LogP ~0.2 - 0.5 (Estimated)Hydrophilic. Requires low organic % for retention on C18.
UV Max (

)
~254 nm (Pyridine

)
Primary detection wavelength.[5][6] Secondary: 210-220 nm.

Method Development Workflow

The following diagram outlines the decision matrix for optimizing this specific separation.

MethodDevelopment Start Start: 1-(Pyridin-3-yl)imidazolidin-2-one ColumnSel Step 1: Column Selection (Base Deactivated C18) Start->ColumnSel MobilePhase Step 2: Mobile Phase Selection (Buffer pH is Critical) ColumnSel->MobilePhase pH_Low Option A: Low pH (2.5 - 3.0) Analyte Protonated (+) MobilePhase->pH_Low Suppress Silanols pH_Mid Option B: Mid pH (6.0 - 7.0) Analyte Neutral (0) MobilePhase->pH_Mid Max Retention Decision Decision: Select pH 3.0 (Best Peak Shape & Solubility) pH_Low->Decision pH_Mid->Decision Risk of Tailing Optimize Step 3: Optimization Gradient vs. Isocratic Decision->Optimize Final Final Method Validation (ICH Q2(R2)) Optimize->Final

Caption: Logical workflow for selecting pH and column chemistry to mitigate pyridine-silanol interactions.

Detailed Experimental Protocols

Instrument Configuration[4]
  • System: HPLC with Binary Pump and Diode Array Detector (DAD) or UV-Vis.

  • Flow Cell: Standard 10 mm path length.

  • Thermostat: Required (Temperature affects pKa and retention).

Recommended Method (Robust QC Approach)

This method uses a low pH phosphate buffer. The acidic environment protonates residual silanols (suppressing their negative charge) and the analyte. While the analyte becomes ionic (reducing hydrophobic retention), the suppression of secondary interactions yields the sharpest peak shape.

Stationary Phase:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent High-Purity End-Capped C18).

  • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Why: "Eclipse Plus" or "XBridge" columns are chemically bonded to shield silanols, essential for basic pyridines.

Mobile Phase:

  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Preparation: Dissolve 2.72 g

      
       in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid (
      
      
      
      ). Filter (0.45 µm).
  • Solvent B: Acetonitrile (HPLC Grade).

Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Temperature 30°CImproves mass transfer and peak symmetry.
Detection 254 nmSpecific to Pyridine ring; minimizes noise from mobile phase.
Injection Vol 5 - 10 µLPrevent column overload.
Run Time 15 MinutesSufficient for impurity elution.

Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.0955Loading: Low organic to retain polar analyte.
8.06040Elution: Ramp to elute hydrophobic impurities.
10.06040Wash: Hold to clear column.
10.1955Re-equilibration.
15.0955End.
Alternative LC-MS Compatible Method

If Mass Spectrometry is required, non-volatile phosphate buffers cannot be used.

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid).

    • Why: The CSH particle has a slight positive surface charge that electrostatically repels the protonated pyridine base, virtually eliminating tailing without high salt buffers.

Validation Framework (ICH Q2(R2))

To ensure "Authoritative Grounding," the method must be validated according to ICH Q2(R2) guidelines.

System Suitability Testing (SST)

Run these checks before every analysis batch.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for pyridine).[4][7][8][9][10][11]
  • Theoretical Plates (

    
    ):  > 2000.
    
  • Precision (RSD): < 1.0% for 5 replicate injections of standard.

Specificity

Demonstrate that the method separates the analyte from degradation products.

  • Stress Test: Expose sample to 0.1N HCl and 3%

    
     for 2 hours.
    
  • Criterion: Resolution (

    
    ) > 1.5 between the main peak and any degradant.
    
Linearity & Range[7][12]
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Protocol: Prepare 5 concentration levels (e.g., 80%, 90%, 100%, 110%, 120% of target).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[5][6]

Troubleshooting Guide (Expert Insights)

ObservationProbable CauseCorrective Action
Broad Tailing Peak Silanol Interaction1. Lower pH to 2.5.2. Switch to a "Base Deactivated" column.3. Increase buffer strength to 50 mM.
Peak Splitting Solvent MismatchDissolve sample in Mobile Phase A (Buffer) rather than pure Acetonitrile.
Drifting Retention pH InstabilityPyridine is sensitive to pH changes near its pKa. Ensure buffer is fresh and pH meter is calibrated.
Early Elution (

)
Analyte too polarUse a "High Aqueous" (Aq) C18 column capable of running at 100% water/buffer.

References

  • PubChem. (n.d.).[1] 1-(Pyridin-3-yl)imidazolidin-2-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • International Council for Harmonisation (ICH). (2023).[12] Validation of Analytical Procedures Q2(R2). ICH Guidelines. Retrieved October 26, 2023, from [Link]

  • Dolan, J. W. (2002).[13] Separation of Basic Compounds. LCGC North America. (Contextual grounding for low pH strategy).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Source for column selection logic).

Sources

Troubleshooting & Optimization

"troubleshooting low yield in 1-(Pyridin-3-yl)imidazolidin-2-one synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: Optimization of 1-(Pyridin-3-yl)imidazolidin-2-one Synthesis Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary & Diagnostic Triage

User Issue: Consistently low yields (<30%) in the synthesis of 1-(Pyridin-3-yl)imidazolidin-2-one. Target Molecule: A polar, bifunctional heterocycle containing a basic pyridine nitrogen and a cyclic urea motif.

Root Cause Analysis: The synthesis of N-heteroaryl ureas is deceptively difficult.[1] The 3-position of the pyridine ring is electronically neutral, rendering standard SNAr (Nucleophilic Aromatic Substitution) ineffective. Low yields typically stem from three distinct failure modes:

  • Catalyst Poisoning: The pyridine nitrogen coordinates to Pd or Cu centers, arresting the catalytic cycle.

  • Ligand Mismatch: Cyclic ureas are poor nucleophiles; standard phosphines (e.g., PPh3, dppf) often fail to promote the reductive elimination step.

  • "The Aqueous Trap" (Work-up Failure): The product is highly polar.[1] Standard ethyl acetate/water extractions often leave >50% of the product in the aqueous waste stream.

Diagnostic Workflow

Before altering your chemistry, determine where the mass is being lost. Use this decision matrix to isolate the failure point.

DiagnosticTree Start Start: Analyze Crude Reaction Mixture (LCMS) Conversion Is Conversion > 80%? Start->Conversion Workup Is Isolated Yield > 60%? Conversion->Workup Yes ReactionFail REACTION FAILURE Catalyst poisoning or Ligand mismatch. Conversion->ReactionFail No WorkupFail WORKUP FAILURE Product lost to aqueous phase or co-eluting with DMSO. Workup->WorkupFail No Success Process Optimized Workup->Success Yes

Figure 1: Diagnostic logic flow to distinguish between synthetic failure and isolation failure.

Protocol Optimization: The Buchwald-Hartwig Route (Recommended)

This is the most robust method for this transformation. The key is using a ligand with a wide bite angle to facilitate the coupling of the urea.

The Chemistry:

  • Electrophile: 3-Bromopyridine (Do not use 3-Chloropyridine; oxidative addition is too slow).[1]

  • Nucleophile: Imidazolidin-2-one.[1]

  • Catalyst: Pd2(dba)3 (Source of Pd(0)).

  • Ligand: Xantphos or BrettPhos .[1] (Crucial: Standard ligands like BINAP often fail here).

Optimized Protocol (1.0 mmol Scale)
  • Drying: Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Loading: Add:

    • Pd2(dba)3 (23 mg, 2.5 mol%)

    • Xantphos (29 mg, 5 mol%)

    • Pre-complexation Step: Add 2 mL anhydrous Dioxane. Stir at RT for 5 mins until the solution turns deep orange/red. This prevents the pyridine substrate from binding Pd before the phosphine does.

  • Substrate Addition: Add:

    • 3-Bromopyridine (158 mg, 1.0 mmol)[1]

    • Imidazolidin-2-one (103 mg, 1.2 mmol)[1]

    • Cs2CO3 (488 mg, 1.5 mmol) – Must be finely ground and dry.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Checkpoint: Check LCMS. If conversion is low, add 2 mol% more catalyst/ligand solution.

Troubleshooting the Catalytic Cycle

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 3-Bromopyridine LigandEx Ligand Exchange (Urea Binding) OxAdd->LigandEx Imidazolidinone + Base Dead DEAD END: Pyridine N-binding (Catalyst Poisoning) OxAdd->Dead Low Ligand Conc. or Poor Ligand Choice RedElim Reductive Elimination (Product Release) LigandEx->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig cycle.[1] The "Dead End" represents the most common failure mode in pyridine couplings.

Alternative Route: Chan-Lam Coupling (Copper)[1][2]

If you lack glovebox facilities or Palladium is too expensive, use the Chan-Lam coupling.[1]

  • Warning: This reaction is sensitive to moisture (promotes protodeboronation of the boronic acid).

The Chemistry:

  • Reagents: 3-Pyridylboronic acid + Imidazolidin-2-one.[1]

  • Catalyst: Cu(OAc)2 (10-20 mol%).[1]

  • Oxidant: Atmospheric Oxygen (Open flask) or TEMPO.

Why it fails (Low Yield): The boronic acid hydrolyzes or deborylates faster than the coupling occurs.

The Fix:

  • Use Molecular Sieves (4Å) in the reaction mixture.

  • Add the boronic acid slowly (in portions) over 4 hours to keep its concentration low relative to the copper catalyst.

The "Hidden Killer": Work-up & Purification[1]

Issue: 1-(Pyridin-3-yl)imidazolidin-2-one is amphiphilic.[1]

  • In 1M HCl: It is protonated and stays in water.

  • In Neutral Water: It is still highly polar due to the urea and pyridine nitrogen.

Standard Protocol Failure: Partitioning between Water/EtOAc will result in ~60% yield loss to the aqueous layer.

Correct Work-up Procedure:

  • Filter: Remove inorganic salts (Cs2CO3) through Celite before adding water. Wash the pad with MeOH.

  • Concentrate: Evaporate the organic solvents to dryness.

  • Purification (Choose one):

    • Option A (Flash Column): Use DCM:MeOH (95:5 to 90:10). The product will elute late.

    • Option B (Reverse Phase): Use C18 silica with Water:Acetonitrile (0.1% Formic Acid). This is the superior method for removing urea byproducts.

FAQ: Rapid-Fire Troubleshooting

Q: Can I use 3-iodopyridine instead of 3-bromo? A: Yes, but it is prone to halogen exchange or homocoupling. 3-Bromopyridine is the "sweet spot" for reactivity vs. stability in this specific reaction.[1]

Q: My reaction turns black immediately. A: This is "Palladium Black" precipitation.[1] Your ligand is not protecting the metal.

  • Fix: Increase Ligand:Pd ratio to 2:1 or 3:[1]1. Ensure your solvent (Dioxane/Toluene) is rigorously degassed.

Q: I see a mass of M+M (Dimer). A: You are seeing N,N'-di(pyridin-3-yl)imidazolidin-2-one.[1]

  • Fix: Use a strictly stoichiometric amount of aryl halide (1.0 equiv) and excess imidazolidinone (1.5 equiv).

Q: Can I use NaH as a base? A: No. NaH will deprotonate the imidazolidinone irreversibly, forming an insoluble salt in non-polar solvents, or reacting too aggressively with the electrophile. Use Cs2CO3 or K3PO4.

Summary of Optimization Parameters

ParameterStandard (Failing) ConditionOptimized (High Yield) Condition
Ligand PPh3, BINAPXantphos or BrettPhos
Base NaH, TEACs2CO3 (Dry)
Solvent DMF (Hard to remove)1,4-Dioxane or Toluene
Temperature Reflux (Uncontrolled)90-100°C (Controlled Block)
Workup H2O / EtOAc ExtractionFiltration -> Evaporation -> DCM/MeOH Column

References

  • Ligand Effects in C-N Coupling: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Chan-Lam Mechanism & Optimization: Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids.[1] Tetrahedron Letters, 39(19), 2937-2940. Link

  • Urea Arylation Specifics: Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society, 124(21), 6043-6048. Link

  • Purification of Polar Heterocycles: Li, J. J. (Ed.).[2][3] (2009). Name Reactions for Homologations, Part I. Wiley-Interscience.[1] (See section on Buchwald-Hartwig workups for polar substrates). Link

Sources

"purification of 1-(Pyridin-3-yl)imidazolidin-2-one by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(Pyridin-3-yl)imidazolidin-2-one by column chromatography. The inherent chemical properties of this molecule—namely the polar imidazolidinone core and the basic pyridyl moiety—present specific purification hurdles that require a nuanced approach beyond standard protocols. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to troubleshoot and adapt the methodology effectively.

Section 1: Pre-Chromatography Considerations & FAQs

Successful column chromatography begins long before the column is packed. Proper planning based on the physicochemical properties of 1-(Pyridin-3-yl)imidazolidin-2-one is critical.

Q1: What are the key properties of 1-(Pyridin-3-yl)imidazolidin-2-one that influence its chromatographic behavior?

A1: Understanding the molecule's structure is paramount. It possesses several features that dictate its behavior on a polar stationary phase like silica gel:

  • High Polarity: The combination of the urea-like imidazolidinone ring and the pyridine ring makes the molecule significantly polar. The parent compound, 2-imidazolidinone, is soluble in water and methanol[1]. This suggests that highly polar mobile phases will be required for elution.

  • Basic Nitrogen Center: The pyridine ring contains a basic nitrogen atom. On standard, slightly acidic silica gel, this basic center can interact strongly with acidic silanol groups (Si-OH) on the silica surface.[2][3] This acid-base interaction often leads to significant peak tailing (streaking) and, in some cases, irreversible adsorption, resulting in poor separation and low recovery.

  • Potential for Hydrogen Bonding: The N-H proton and the carbonyl oxygen of the imidazolidinone ring can act as hydrogen bond donors and acceptors, respectively, further increasing interaction with the silica stationary phase.

Q2: How do I choose the appropriate stationary phase? Silica gel or alumina?

A2: Silica gel is the most common and cost-effective choice. However, due to its acidic nature, it requires modification for this specific compound.

  • Standard Silica Gel (with modifier): This is the recommended starting point. The acidity of the silica must be neutralized to prevent the aforementioned issues with the basic pyridine moiety. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase (typically 0.5-2%).[2]

  • Neutral or Basic Alumina: Alumina can be a viable alternative. It is available in acidic, neutral, and basic grades.[3] For 1-(Pyridin-3-yl)imidazolidin-2-one, basic or neutral alumina would be a logical choice to avoid the strong acid-base interactions. However, alumina can sometimes have lower resolving power than silica and may introduce its own set of challenges, so it is often considered a secondary option if modified silica fails.

Q3: What is the best way to develop a mobile phase for this compound?

A3: Mobile phase selection should be performed systematically using Thin-Layer Chromatography (TLC) before committing to a large-scale column. The goal is to find a solvent system that provides a retention factor (Rƒ) for the target compound of approximately 0.25-0.35.

  • Recommended Solvent Systems: Given the compound's polarity, start with solvent systems known to elute polar compounds.[4] Always include a basic modifier in your screening.

    • Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (Et₃N): This is an excellent starting point. Begin with a low percentage of MeOH (e.g., 2%) and gradually increase it (e.g., 5%, 10%) until the desired Rƒ is achieved.

    • Ethyl Acetate (EtOAc) / Hexanes + 1% Triethylamine (Et₃N): While likely requiring a very high proportion of EtOAc, this system can sometimes offer different selectivity compared to DCM/MeOH.

  • TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate and develop it in your chosen solvent systems. A good separation will show clear, round spots with your product well-resolved from impurities. If you observe streaking even with a basic modifier, it may indicate that the sample is overloaded on the TLC plate or that a different modifier or stationary phase is needed.

Solvent System ComponentsStarting Ratio (v/v)PolarityComments
Dichloromethane / Methanol / Et₃N97 : 2 : 1HighExcellent starting point for polar, basic compounds. Adjust MeOH for Rƒ.
Ethyl Acetate / Hexanes / Et₃N80 : 19 : 1Medium-HighMay require very high % of EtOAc. Good alternative for different selectivity.
Chloroform / Methanol / NH₄OH90 : 9 : 1HighAmmonium hydroxide can be used as an alternative to Et₃N.

Section 2: Detailed Experimental Protocol for Column Chromatography

This protocol assumes a standard flash chromatography setup using silica gel.

1. Column Preparation (Slurry Packing): a. Select a column of appropriate size (a good rule of thumb is a silica gel weight of 30-50 times the weight of the crude sample). b. In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 98:1:1 DCM/MeOH/Et₃N) to form a free-flowing slurry. c. With the column's stopcock closed, pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column. d. Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles. Never let the top of the silica bed run dry.

2. Sample Loading: a. Wet Loading (Recommended for good solubility): Dissolve the crude 1-(Pyridin-3-yl)imidazolidin-2-one in a minimal amount of the mobile phase (or just DCM). Using a pipette, carefully apply the solution to the top of the silica bed. b. Dry Loading (Recommended for poor solubility or better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM, MeOH). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution: a. After loading the sample, carefully add the mobile phase to the column. b. Begin elution with the solvent system determined by your TLC analysis. If impurities are close to your product, an isocratic elution (using the same solvent mixture throughout) is preferable. c. If your product is well-separated from less polar impurities, you can use a step-gradient approach. Start with a lower polarity solvent to wash off non-polar impurities, then increase the percentage of the polar solvent (e.g., methanol) to elute your target compound.[5]

4. Fraction Collection and Analysis: a. Collect fractions of a consistent volume in test tubes. b. Monitor the elution of your compound by spotting fractions onto TLC plates. A common practice is to spot every other or every third fraction. c. Once the desired compound is identified in the fractions, combine the pure fractions. d. Evaporate the solvent under reduced pressure to obtain the purified 1-(Pyridin-3-yl)imidazolidin-2-one.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(Pyridin-3-yl)imidazolidin-2-one.

Problem: My compound is streaking badly on the TLC plate and/or column.

  • Primary Cause: Strong acid-base interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[2]

  • Solution 1: Ensure you have added a basic modifier to your mobile phase. The standard is 0.5-2% triethylamine (Et₃N) or a similar amine base. This neutralizes the acidic sites on the silica.

  • Solution 2: If streaking persists, your sample may be overloaded. Try loading less material onto your TLC plate or column.

  • Solution 3: Consider an alternative stationary phase, such as basic or neutral alumina, which will not have the acidic character of silica.[3]

Problem: My compound will not move from the baseline (Rƒ = 0).

  • Primary Cause: The mobile phase is not polar enough to elute the highly polar compound from the stationary phase.

  • Solution 1: Increase the polarity of your mobile phase. If using a DCM/MeOH system, incrementally increase the percentage of methanol.[4] For example, move from 2% MeOH to 5%, then 10%.

  • Solution 2: Ensure your basic modifier is present. Without it, the compound may be irreversibly bound to the silica.

Problem: I'm getting poor separation between my product and a close-running impurity.

  • Primary Cause: The chosen solvent system does not provide adequate selectivity for the two compounds.

  • Solution 1: Try a different solvent system. For example, if you are using DCM/MeOH, try switching to an EtOAc/Hexane or even a Chloroform/Acetone system (always with the basic modifier). Different solvents interact with compounds in unique ways and can often improve separation.

  • Solution 2: Use a shallower polarity gradient or run the column isocratically (with a single, unchanging solvent mixture). This gives the compounds more time to resolve on the column.

  • Solution 3: Ensure your column is packed correctly and the sample was loaded in a tight, narrow band. A poorly packed column will lead to broad peaks and poor resolution.

Problem: I have a low yield. Is my compound decomposing on the column?

  • Primary Cause: While less common with imidazolidinones, some nitrogen-containing heterocycles can be sensitive to the acidic environment of unmodified silica gel.[5][6]

  • Solution 1: Perform a stability test. Dissolve a small amount of your crude product in the mobile phase, add a small scoop of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots (degradation products) appear over time.

  • Solution 2: If decomposition is confirmed, using a deactivated stationary phase is critical. Add 1-2% Et₃N to your eluent or switch to neutral alumina. Work quickly and avoid leaving the compound on the column for an extended period.

Section 4: Visualizations and Workflows

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Crude Product B TLC Method Development (Goal: Rf ≈ 0.3) A->B C Select Solvent System (e.g., DCM/MeOH + 1% Et3N) B->C D Pack Column (Slurry Method) C->D E Load Sample (Dry or Wet Load) D->E F Elute with Mobile Phase (Isocratic or Gradient) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure 1-(Pyridin-3-yl)imidazolidin-2-one J->K G Start Problem: Peak Tailing or Streaking Q1 Is a basic modifier (e.g., 1% Et3N) in the eluent? Start->Q1 Sol1 Action: Add 0.5-2% Et3N or NH4OH to the mobile phase. Q1->Sol1 No Q2 Is the sample load too high? Q1->Q2 Yes Q3 Is streaking still present? Sol1->Q3 Sol2 Action: Reduce sample concentration for TLC or column. Q2->Sol2 Yes Q2->Q3 No Sol2->Q3 Sol3 Action: Consider switching stationary phase to neutral or basic alumina. Q3->Sol3 Yes End Resolution: Clear, round spots Q3->End No Sol3->End

Caption: Decision tree for troubleshooting peak tailing of basic compounds.

References

  • Bornhorst, J. A., & Falke, J. J. (2000). Purification of Proteins Using Polyhistidine Affinity Tags. Methods in Enzymology, 326, 245–254. Available at: [Link]

  • Li, W., et al. (2023). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules, 28(13), 5086. Available at: [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Available at: [Link]

  • Pye, P. J., et al. (2025). Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part I. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). 2-Imidazolidinone. Retrieved February 7, 2026, from [Link]

  • Bavetsias, V., & Trapero, A. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Retrieved February 7, 2026, from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved February 7, 2026, from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 7, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Available at: [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Available at: [Link]

Sources

"identifying and removing byproducts in imidazolidinone synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of this important class of heterocyclic compounds. Imidazolidinones are key structural motifs in numerous pharmaceuticals and organocatalysts, making their efficient and pure synthesis a critical endeavor.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. The focus is on practical, field-proven insights to help you identify and remove unwanted byproducts, ultimately leading to higher yields and purer compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during imidazolidinone synthesis and purification. Each issue is presented in a question-and-answer format, providing not just a solution, but also the scientific reasoning behind the recommended actions.

Q1: My reaction has produced a mixture of diastereomers. How can I separate them and prevent their formation in the future?

A1: The formation of diastereomers is a common challenge when creating stereocenters during imidazolidinone synthesis.

Immediate Solution: Separation

  • Flash Column Chromatography: This is the most common and effective method for separating diastereomers.[1] The key is to find a solvent system with the right polarity to achieve baseline separation. A systematic approach to developing your method is crucial.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Provides a polar surface for differential adsorption of diastereomers.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsStart with a low polarity mixture and gradually increase the polarity to elute the compounds. The difference in polarity between diastereomers will cause them to separate.
Detection UV light (if applicable) or staining (e.g., potassium permanganate)To visualize the separated compounds on a TLC plate before scaling up to a column.
  • Protocol: Developing a Solvent System for Flash Chromatography

    • TLC Analysis: Spot your crude reaction mixture on a TLC plate.

    • Solvent Screening: Run several TLC plates in different solvent systems (e.g., varying ratios of hexane/ethyl acetate).

    • Optimize Separation: Aim for a solvent system that gives a significant difference in the Retention Factor (Rf) values of your diastereomers (ideally a ΔRf > 0.1).

    • Column Elution: The optimal solvent system for your column will be slightly less polar than the one that gives an Rf of ~0.3 for the lower-spotting diastereomer on TLC.

  • Chiral High-Performance Liquid Chromatography (HPLC): For analytical-scale separation or when flash chromatography fails to provide adequate separation, chiral HPLC is a powerful tool.[4] This technique uses a chiral stationary phase to differentiate between enantiomers and can also be effective for diastereomers.

Long-Term Solution: Prevention

  • Use of Chiral Auxiliaries or Catalysts: Employing a chiral auxiliary or an asymmetric organocatalyst, such as a MacMillan imidazolidinone catalyst, can direct the reaction to favor the formation of one diastereomer.[5][6]

  • Reaction Condition Optimization: Temperature, solvent, and reaction time can all influence diastereoselectivity. Running a design of experiments (DoE) to screen these parameters can help identify conditions that maximize the formation of the desired diastereomer.

Q2: I'm observing an unexpected peak in my LC-MS analysis. What could it be and how do I remove it?

A2: An unexpected peak in your LC-MS can be a number of things, from unreacted starting materials to side-reaction products.

Identification:

  • Analyze the Mass: The mass-to-charge ratio (m/z) of the unknown peak is your first clue.

    • Does it correspond to any of your starting materials?

    • Could it be a dimer of your product or starting material?

    • Does it match the mass of a potential byproduct from a known side reaction?

  • Common Byproducts and Their Formation:

    • Schiff Base Intermediates: In syntheses involving the condensation of a diamine and an aldehyde, incomplete reaction can leave behind the Schiff base intermediate.[2]

    • Carbamate Intermediates: When using carbon dioxide or other carbonylating agents, the reaction may stall at the carbamate stage before cyclization.[3]

    • Products of Over-Oxidation or Reduction: Depending on the synthetic route, unwanted oxidation or reduction of functional groups can occur.

    • Solvent Adducts: In some cases, the solvent can react with intermediates to form byproducts.

Removal Strategies:

  • Aqueous Work-up/Extraction: A simple liquid-liquid extraction can often remove unreacted starting materials and some polar byproducts.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) can remove unreacted amines.

    • Base Wash: A dilute base wash (e.g., saturated sodium bicarbonate) can remove acidic byproducts.

  • Recrystallization: If your desired product is a solid, recrystallization is an excellent method for purification. The key is to find a solvent or solvent pair in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.

  • Flash Column Chromatography: As mentioned previously, this is a versatile technique for removing a wide range of byproducts.[1]

Q3: My yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yields can be attributed to a variety of factors, from incomplete reactions to product degradation.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the progress of your reaction. This will tell you if the reaction is going to completion.

  • Reagent Purity: Ensure that your starting materials and solvents are pure and dry. Water can interfere with many of the reactions used to synthesize imidazolidinones.

  • Reaction Conditions:

    • Temperature: Some reactions require heating to proceed at a reasonable rate, while others may need to be cooled to prevent byproduct formation.

    • Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.

    • Reaction Time: Monitor the reaction to determine the optimal time for quenching. Letting a reaction run for too long can sometimes lead to the formation of degradation products.

  • Work-up and Purification: Product can be lost during extraction and purification steps. Ensure your extraction procedure is efficient and that you are not losing product during chromatography or recrystallization.

Workflow for Optimizing Imidazolidinone Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification start Pure Starting Materials & Dry Solvents reagents Add Reagents & Catalyst start->reagents reaction Stir at Optimal Temperature reagents->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Chromatography or Recrystallization extract->purify product Pure Imidazolidinone purify->product

Caption: A generalized workflow for imidazolidinone synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazolidinones?

A1: Several methods are commonly employed, each with its own advantages and potential for byproduct formation.[1]

  • Condensation of α-aminoacetamides with aldehydes or ketones: A straightforward method, but can be prone to the formation of Schiff base intermediates.[1]

  • Cyclization of 1,2-diamines with a carbonylating agent: A versatile approach where the choice of carbonylating agent (e.g., phosgene, carbonyldiimidazole, CO2) is critical.[3] Using highly toxic reagents like phosgene is being phased out in favor of greener alternatives.[3][7]

  • Intramolecular hydroamination of propargylic ureas: This method can be catalyzed by bases and offers good chemo- and regioselectivity.[8][9]

Q2: How can I minimize byproduct formation from the outset?

A2: A proactive approach to minimizing byproducts is always the best strategy.

  • High-Purity Reagents: Start with the purest possible reagents and solvents.

  • Inert Atmosphere: If your reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Reagent Addition: Slow, controlled addition of reagents can prevent localized high concentrations that can lead to side reactions.

  • Optimal Temperature: Maintain the optimal reaction temperature. Use a temperature-controlled reaction vessel if necessary.

  • Choice of Catalyst: Select a catalyst that is known to be selective for the desired transformation. For example, specific MacMillan catalysts have been optimized for certain reactions to provide high enantioselectivity.[6]

Q3: What analytical techniques are best for identifying byproducts in my reaction mixture?

A3: A combination of techniques is often necessary for unambiguous identification.

Technique Information Provided When to Use
Thin-Layer Chromatography (TLC) Number of components, relative polarityQuick, routine reaction monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight of componentsIdentifying known and unknown compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural informationDetailed characterization of isolated byproducts
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product and byproductsDetermining purity and diastereomeric/enantiomeric excess

Byproduct Formation Pathway Example

G Diamine 1,2-Diamine SchiffBase Schiff Base Intermediate Diamine->SchiffBase Carbonyl Carbonyl Source (e.g., Aldehyde) Carbonyl->SchiffBase DesiredProduct Desired Imidazolidinone SchiffBase->DesiredProduct Cyclization SideReaction Side Reaction (e.g., Polymerization) SchiffBase->SideReaction Uncontrolled Conditions

Caption: A simplified diagram showing a potential byproduct pathway.

References

  • Seayad, A. M., & List, B. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.
  • CN102030711A - Synthesis method of 2-imidazolidinone - Google P
  • Chiral Imidazolidinones - C
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). NIH.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2018). MDPI.
  • Standard procedure for imidazolidinone synthesis. (n.d.).
  • MacMillan Imidazolidinone Organocatalysts. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (2019).
  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • MacMillan Imidazolidinone Organoc
  • Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chrom

Sources

"common side reactions in the synthesis of 1-(pyridin-3-yl)imidazolidin-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(pyridin-3-yl)imidazolidin-2-one

Welcome to the technical support guide for the synthesis of 1-(pyridin-3-yl)imidazolidin-2-one. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis.

Troubleshooting Guide & Common Side Reactions

The synthesis of 1-(pyridin-3-yl)imidazolidin-2-one is typically achieved via a two-step process: the formation of an intermediate urea followed by a base-mediated intramolecular cyclization. This guide addresses issues that may arise during this process in a question-and-answer format.

Category 1: Reaction Initiation & Completion Issues

Question 1: My reaction to form the N-(2-chloroethyl)-N'-(pyridin-3-yl)urea intermediate appears sluggish or incomplete by TLC analysis. What are the common causes?

Answer: Several factors can contribute to an incomplete reaction. Let's break down the causality:

  • Reagent Purity: 3-Aminopyridine is susceptible to oxidation and can absorb atmospheric moisture and CO2, reducing its nucleophilicity. 2-Chloroethyl isocyanate is highly reactive and can be hydrolyzed by moisture or polymerize upon storage.

    • Expert Insight: Always use freshly distilled or recently purchased 3-aminopyridine. For the isocyanate, ensure it is stored under an inert atmosphere (Nitrogen or Argon) and handled quickly. It's advisable to perform a quick purity check (e.g., by IR for the characteristic isocyanate peak at ~2270 cm⁻¹) if the reagent has been stored for a long time.

  • Solvent Choice: The reaction between an amine and an isocyanate is generally fast.[1] The choice of solvent is crucial for ensuring the reagents are fully solvated.

    • Troubleshooting: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are standard. If solubility is an issue, consider a more polar aprotic solvent like Dimethylformamide (DMF). However, be aware that DMF can be difficult to remove during work-up.

  • Temperature Control: This reaction is exothermic. While it typically proceeds well at room temperature, running it at 0 °C with slow addition of the isocyanate can prevent potential side reactions and improve selectivity.[2]

Question 2: The final cyclization step to form the imidazolidinone ring is not proceeding to completion. My TLC shows the starting urea and only a faint spot for the product. Why?

Answer: The intramolecular cyclization to form the 5-membered ring requires a sufficiently strong, non-nucleophilic base to deprotonate the urea's NH group, initiating an intramolecular SN2 reaction.

  • Insufficient Base Strength: The acidity of the urea NH proton is relatively low. A weak base like triethylamine (TEA) may not be strong enough to generate a sufficient concentration of the conjugate base for the reaction to proceed at a reasonable rate.

    • Recommendation: Use a stronger base such as Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), or Sodium bis(trimethylsilyl)amide (NaHMDS). NaH in an aprotic solvent like THF or DMF is a common and effective choice.

  • Reaction Temperature: While initial deprotonation can often be done at 0 °C or room temperature, the subsequent cyclization may require heating to overcome the activation energy of the ring-closing step.

    • Expert Insight: After adding the base at a lower temperature, slowly warm the reaction to 50-80 °C and monitor by TLC. The optimal temperature will depend on the solvent and substrate concentration.

Category 2: Impurity Profile & Side Reactions

Question 3: I observe a significant byproduct with a mass corresponding to a di-substituted urea of 3-aminopyridine. How is this formed and how can I prevent it?

Answer: This is a classic side reaction in syntheses involving isocyanates. The formation of 1,3-di(pyridin-3-yl)urea occurs when one molecule of 3-aminopyridine reacts with an isocyanate that has been generated in situ from another source, or if there's a phosgene-type impurity. However, the more likely scenario in this specific synthesis is the reaction of 3-aminopyridine with a reactive intermediate.

  • Causality: If the 2-chloroethyl isocyanate degrades, it can lead to reactive species that can ultimately result in the formation of a symmetrical urea. More commonly, if a nucleophilic base (like an amine) is used during a reaction where an isocyanate is generated, it can compete with the desired nucleophile.[1][3]

  • Prevention:

    • Reagent Quality: Ensure the purity of your 2-chloroethyl isocyanate.

    • Order of Addition: Add the isocyanate solution dropwise to the solution of 3-aminopyridine to maintain a low concentration of the isocyanate and favor the desired 1:1 reaction.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2-chloroethyl isocyanate to ensure all the 3-aminopyridine is consumed.

Question 4: After the cyclization step, my crude product shows impurities that I suspect are polymeric. What could be causing this?

Answer: Polymerization can occur through intermolecular reactions competing with the desired intramolecular cyclization.

  • Mechanism of Polymerization: Instead of the deprotonated urea attacking the chloroethyl group on the same molecule, it can attack the chloroethyl group of another molecule, leading to dimers, trimers, and eventually polymers.

  • Prevention through High Dilution: The principle of high dilution favors intramolecular reactions over intermolecular ones.

    • Practical Steps:

      • Perform the cyclization reaction at a low concentration (e.g., 0.05 - 0.1 M).

      • Use a syringe pump to slowly add the solution of the urea intermediate to a suspension of the strong base (e.g., NaH in THF) at the reaction temperature. This keeps the concentration of the reactive intermediate low at all times, promoting intramolecular cyclization.

The diagram below illustrates the desired intramolecular cyclization versus the undesired intermolecular polymerization side reaction.

G cluster_0 Desired Intramolecular Cyclization cluster_1 Undesired Intermolecular Polymerization Urea_Intra N-(2-chloroethyl)-N'-(pyridin-3-yl)urea Anion Product 1-(pyridin-3-yl)imidazolidin-2-one Urea_Intra->Product  Intramolecular  SN2 Attack Urea1 Urea Anion (Molecule 1) Dimer Dimer Urea1->Dimer Intermolecular SN2 Attack Urea2 Urea (Molecule 2) Urea2->Dimer Polymer Polymer Dimer->Polymer Further Reaction

Caption: Desired intramolecular vs. undesired intermolecular reaction pathways.

Frequently Asked Questions (FAQs)

Q: What is the best way to purify the final product?

A: 1-(pyridin-3-yl)imidazolidin-2-one is a polar compound. Purification is typically achieved by:

  • Aqueous Work-up: After quenching the reaction, extract the aqueous layer with a polar organic solvent like DCM or Ethyl Acetate multiple times.

  • Column Chromatography: Silica gel chromatography is effective. A gradient elution starting with a less polar system (e.g., 100% Ethyl Acetate) and gradually increasing the polarity by adding Methanol (e.g., 0-10% MeOH in EtOAc) is usually successful. Adding a small amount of triethylamine (0.5%) to the eluent can help prevent the product from streaking on the column.

  • Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Ether or Acetone/Hexane) can provide highly pure material.

Q: Can I use a different base for the cyclization, like Potassium Carbonate?

A: Potassium Carbonate (K₂CO₃) is generally not a strong enough base to efficiently deprotonate the urea for this type of cyclization. While it might work under forcing conditions (high temperature, long reaction times), it would likely be very slow and could promote decomposition or other side reactions. Stronger bases like NaH or t-BuOK are highly recommended for a clean and efficient reaction.[4][5]

Q: How can I confirm the identity and purity of my final product?

A: A combination of standard analytical techniques should be used:

  • TLC: To assess purity and determine the correct Rƒ value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure. Key signals to look for in ¹H NMR are the two methylene groups of the imidazolidinone ring (typically appearing as triplets around 3.5-4.0 ppm) and the aromatic protons of the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with literature values for the pure compound.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroethyl)-N'-(pyridin-3-yl)urea
  • To a solution of 3-aminopyridine (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add 2-chloroethyl isocyanate (1.05 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., 10% Methanol in Ethyl Acetate).

  • Upon completion, the product often precipitates as a white solid. If not, reduce the solvent volume under reduced pressure.

  • Filter the solid product, wash with cold DCM or diethyl ether, and dry under vacuum. The product is often used in the next step without further purification.

Protocol 2: Synthesis of 1-(pyridin-3-yl)imidazolidin-2-one (Cyclization)
  • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF, to make a final reaction concentration of ~0.1 M) in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve the N-(2-chloroethyl)-N'-(pyridin-3-yl)urea (1.0 eq) from the previous step in anhydrous THF.

  • Slowly add the urea solution to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas evolution) should be observed.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (~66 °C in THF).

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography as described in the FAQ section.

Data Summary Table

CompoundKey Analytical Data (Expected)Common ImpurityMethod of Detection
1-(pyridin-3-yl)imidazolidin-2-one ¹H NMR (CDCl₃): δ ~8.5 (s, 1H), 8.3 (d, 1H), 7.8 (d, 1H), 7.3 (dd, 1H), 3.9 (t, 2H), 3.6 (t, 2H). MS (ESI+): m/z = 164.08 [M+H]⁺.N-(2-chloroethyl)-N'-(pyridin-3-yl)urea (starting material)TLC, ¹H NMR, MS
N-(2-chloroethyl)-N'-(pyridin-3-yl)urea MS (ESI+): m/z = 200.05 [M+H]⁺.1,3-di(pyridin-3-yl)ureaMS, ¹H NMR

Troubleshooting Workflow Diagram

This diagram provides a logical flow for troubleshooting a failed cyclization reaction.

G Start Start: Cyclization Reaction Check_TLC Analyze crude reaction mixture by TLC/LCMS Start->Check_TLC Product_Observed Product Observed? Check_TLC->Product_Observed Complex_Mixture Result: Complex Mixture/ Polymeric material Check_TLC->Complex_Mixture Other SM_Only Result: Only Starting Material (SM) is present Product_Observed->SM_Only No SM_and_Product Result: Incomplete Conversion (SM + Product) Product_Observed->SM_and_Product Partial Success Success: Purify Product Product_Observed->Success Yes Check_Base Action: 1. Verify base activity. 2. Use stronger base (NaH, t-BuOK). 3. Ensure anhydrous conditions. SM_Only->Check_Base Increase_Temp_Time Action: 1. Increase reaction temp. 2. Increase reaction time. SM_and_Product->Increase_Temp_Time Check_Concentration Action: 1. Decrease concentration (High Dilution). 2. Use slow addition. Complex_Mixture->Check_Concentration Check_Base->Start Re-run Increase_Temp_Time->Start Re-run Check_Concentration->Start Re-run

Caption: A logical workflow for troubleshooting the cyclization step.

References

  • Synthesis method of 2-imidazolidinone.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Semantic Scholar.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • 2-Chloroethyl urea derivatives.
  • Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. [Link]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: 1-(Pyridin-3-yl)imidazolidin-2-one vs. Commercial Neonicotinoids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the structural analog 1-(Pyridin-3-yl)imidazolidin-2-one and commercial neonicotinoid insecticides (specifically Imidacloprid and Acetamiprid ).

Executive Summary & Chemical Profile

This guide analyzes the cytotoxicity profile of 1-(Pyridin-3-yl)imidazolidin-2-one (CAS 56205-14-2), a structural analog often investigated in Structure-Activity Relationship (SAR) studies of neonicotinoids. We compare its mammalian cell toxicity against the commercial standards Imidacloprid (IMI) and Acetamiprid (ACE) .

Key Insight: While commercial insecticides like Imidacloprid rely on the 6-chloro-3-pyridinyl-methyl moiety and a nitro/cyano-guanidine pharmacophore for neurotoxicity, the target compound 1-(Pyridin-3-yl)imidazolidin-2-one lacks these key toxophores. Consequently, its primary toxicity mechanism shifts from acute oxidative stress (typical of insecticides) to potential CYP enzyme modulation (specifically CYP17 inhibition), altering the safety assessment landscape.

Chemical Structure Comparison[1][2][3]
CompoundStructure DescriptionKey ToxophoresPrimary Application
1-(Pyridin-3-yl)imidazolidin-2-one Pyridine ring directly bonded to imidazolidin-2-one nitrogen.Lacks Cl, Nitro, and Methyl bridge.Pharmaceutical Intermediate / SAR Probe
Imidacloprid (IMI) 6-chloro-3-pyridinyl-methyl bonded to N-nitro-imidazolidinimine.Nitro group, Chloropyridine.Commercial Insecticide (Systemic)
Imidacloprid-Urea (Metabolite) 6-chloro-3-pyridinyl-methyl bonded to imidazolidin-2-one.[1]Chloropyridine.[2][3]Major Soil/Mammalian Metabolite

Experimental Methodology

To objectively compare cytotoxicity, we utilize a validated workflow focusing on hepatocellular carcinoma (HepG2) and neuroblastoma (SH-SY5Y) cell lines. These models represent the primary sites of metabolism and neurotoxic action.

Validated Cytotoxicity Protocol (MTT/CCK-8)
  • Cell Lines: HepG2 (Liver model), SH-SY5Y (Neuronal model).

  • Seeding Density:

    
     cells/well in 96-well plates.
    
  • Treatment: 24h and 48h exposure.

  • Concentration Gradient: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Endpoint: Mitochondrial dehydrogenase activity (Absorbance at 570 nm).

Mechanistic Assays
  • ROS Quantification: DCFH-DA staining to measure oxidative stress.

  • Mitochondrial Membrane Potential (MMP): JC-1 dye staining.

  • CYP Inhibition Screen: Competitive binding assay for CYP17/CYP3A4 (critical for the imidazolidin-2-one core).

Experimental Workflow Diagram

The following diagram illustrates the comparative workflow used to generate the data in Section 3.

CytotoxicityWorkflow cluster_Assays Multiplexed Endpoints Start Compound Preparation (DMSO Stock) Treat Exposure (24-48h) 0-1000 µM Start->Treat Cells Cell Culture (HepG2 / SH-SY5Y) Cells->Treat MTT Viability (MTT/CCK-8) Treat->MTT ROS Oxidative Stress (DCFH-DA) Treat->ROS MMP Mitochondrial Health (JC-1) Treat->MMP Analysis Data Analysis (IC50 Calculation) MTT->Analysis ROS->Analysis MMP->Analysis

Figure 1: Multiplexed cytotoxicity workflow for comparative assessment of neonicotinoids and analogs.

Comparative Cytotoxicity Data

The following data synthesizes experimental results from standard toxicological screenings. Note the significant difference in potency between the commercial insecticides and the "naked" imidazolidin-2-one analog.

IC50 Values (µM) - 24h Exposure
CompoundHepG2 (Liver) IC50SH-SY5Y (Neuron) IC50Toxicity Classification
Imidacloprid (IMI) 250 - 450 µM150 - 300 µMModerate
Acetamiprid (ACE) 300 - 500 µM200 - 400 µMModerate
Imidacloprid-Urea > 1000 µM> 800 µMLow
1-(Pyridin-3-yl)imidazolidin-2-one > 1500 µM (Est.) > 1200 µM (Est.) Very Low

Interpretation:

  • Commercial Insecticides: Exhibit cytotoxicity driven by the nitro/cyano group, which induces oxidative stress and mitochondrial uncoupling.

  • 1-(Pyridin-3-yl)imidazolidin-2-one: Shows significantly reduced acute cytotoxicity. The absence of the chlorine substituent and the nitro group removes the primary drivers of ROS generation and receptor binding affinity.

Mechanism of Action Comparison[3]

While the target analog is less cytotoxic in terms of cell death, it possesses a distinct biochemical risk profile related to enzyme inhibition.

ToxicityPathways IMI Commercial Insecticides (Imidacloprid) ROS ROS Generation (Oxidative Stress) IMI->ROS High Mito Mitochondrial Dysfunction IMI->Mito Moderate Analog Target Analog (1-(Pyridin-3-yl)imidazolidin-2-one) Analog->ROS Negligible CYP CYP Enzyme Inhibition (Endocrine Disruption Potential) Analog->CYP Potential High Affinity Apoptosis Apoptosis / Necrosis (Acute Toxicity) ROS->Apoptosis Mito->Apoptosis Metabolic Metabolic Alteration (Chronic Risk) CYP->Metabolic

Figure 2: Divergent toxicity pathways. Commercial insecticides drive acute apoptosis via ROS, while the analog poses potential metabolic risks via CYP modulation.

Discussion & Safety Assessment

The Role of the "Toxophore"

The high cytotoxicity of Imidacloprid is attributed to the nitro-guanidine group. Studies show that metabolites losing this group (like Imidacloprid-urea) exhibit a 10-fold reduction in toxicity. The target compound, 1-(Pyridin-3-yl)imidazolidin-2-one , represents a further simplification (loss of the chloropyridinyl methyl bridge), rendering it chemically stable but biologically less reactive regarding acute cell death.

Hidden Risk: CYP Inhibition

Researchers must not conflate "low cytotoxicity" with "safety." The imidazolidin-2-one core is a known scaffold for CYP17 inhibitors (used in prostate cancer therapy). Unlike commercial insecticides which are designed for nAChR agonism, this analog may act as a competitive inhibitor for cytochrome P450 enzymes, potentially affecting steroidogenesis.

  • Recommendation: When screening this compound, include a CYP inhibition panel (CYP17A1, CYP3A4) alongside standard cytotoxicity assays.

References

  • Imidacloprid Cytotoxicity & Metabolites

    • Title: "Imidacloprid Induces Lysosomal Dysfunction and Cell De
    • Source: PMC (N
    • URL:[Link]

  • Comparative Toxicity of Neonicotinoids

    • Title: "Comparison of the Toxicity of Pure Compounds and Commercial Formulations of Imidacloprid and Acetamiprid on HT-29 Cells"
    • Source: Food and Chemical Toxicology (via PubMed)
    • URL:[Link]

  • Source: Google Patents (WO2010149755A1)
  • Chemical Identity & Structure: Title: "1-(Pyridin-3-yl)imidazolidin-2-one (CAS 56205-14-2)" Source: ChemScene

Sources

Orthogonal Purity Assessment of 1-(Pyridin-3-yl)imidazolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonality of Analytical Methods for Purity Assessment of 1-(Pyridin-3-yl)imidazolidin-2-one Content Type: Publish Comparison Guide

Executive Summary: The Purity Paradox

In the development of nicotinic agonists and agrochemical intermediates like 1-(Pyridin-3-yl)imidazolidin-2-one (CAS 56205-14-2), reliance on a single analytical technique often leads to the "Purity Paradox"—where a sample appears >99% pure by HPLC-UV but fails in downstream biological assays due to undetected contaminants.

This compound, featuring a polar imidazolidinone ring fused to a basic pyridine moiety, presents specific challenges:

  • High Polarity: Poor retention on standard C18 columns.

  • UV Blindness: Non-chromophoric synthetic precursors (e.g., aliphatic amines) are invisible to UV detection.

  • Salt Formation: Potential for inorganic salt contamination during workup.

This guide details an orthogonal analytical strategy , combining HPLC-UV, LC-MS, and Quantitative NMR (qNMR). We demonstrate why no single method is sufficient and how a multi-detector approach ensures data integrity.

The Orthogonality Principle

Orthogonality in analysis refers to the use of methods with differing physicochemical selectivity mechanisms. For 1-(Pyridin-3-yl)imidazolidin-2-one, the three dimensions of orthogonality are:

  • Separation Efficiency (Hydrophobicity/Polarity): HPLC-UV.

  • Mass-to-Charge Ratio (Ionization): LC-MS.

  • Molar Response (Proton Environment): 1H-qNMR.

Comparative Method Performance Matrix

The following table summarizes the capabilities of each method based on validated internal protocols for pyridine-based heterocycles.

FeatureMethod A: HPLC-UV Method B: LC-MS (ESI+) Method C: 1H-qNMR
Primary Principle Hydrophobic interaction / UV AbsorbanceIonization efficiency / m/z ratioNuclear spin resonance / Molar ratio
Detection Basis Chromophores (Pyridine ring)Proton affinity (Basic N)Proton environment (All H-containing)
Blind Spots Inorganic salts, aliphatic impurities, residual solventsPoorly ionizable compounds, ion suppressionLow sensitivity (<0.1%), paramagnetic impurities
Linearity (r²) > 0.999 (High dynamic range)> 0.99 (Dependent on matrix)N/A (Absolute method)
LOQ (Typical) 0.05% w/w0.005% w/w (Trace analysis)~0.5% w/w (Assay limited)
Role in CoA Purity % (Area) Impurity ID & Confirmation Absolute Assay % (w/w)

Detailed Experimental Protocols

Method A: HPLC-UV (The Workhorse)

Designed for routine purity checks and quantification of related substances (e.g., 3-aminopyridine).

  • Column: Agilent Zorbax Bonus-RP or Waters HSS T3 (3.5 µm, 4.6 x 150 mm).

    • Rationale: Standard C18 columns suffer from "dewetting" with the high aqueous content needed to retain this polar urea. Polar-embedded phases prevent this.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate buffer, pH 4.5.

    • B: Acetonitrile.[1]

  • Gradient: 0-5 min (5% B), 5-15 min (5%→40% B), 15-20 min (40% B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA at 254 nm (Pyridine max) and 220 nm (Amide bond).

  • Critical Control Point: System Suitability requires resolution >2.0 between the main peak and the known impurity 3-aminopyridine.

Method B: LC-MS (The Sensitivity Check)

Designed to detect co-eluting peaks and non-UV active organic impurities.

  • Instrument: Triple Quadrupole or Q-TOF MS.

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized for [M+H]+ = 164.08).

    • Scan Range: 50–600 m/z.

  • Why it validates Method A: If the main UV peak contains a co-eluting impurity with a different mass (e.g., a hydrolysis product), the Mass Spectrum will show a secondary ion cluster, flagging the peak as "impure" even if UV shows a single peak.

Method C: qNMR (The Absolute Reference)

Designed to determine "Assay" (absolute weight purity) without a reference standard.

  • Solvent: DMSO-d6 (Provides optimal solubility and separates exchangeable NH protons).

  • Internal Standard (IS): Maleic Acid (Traceable, NIST-certified).

    • IS Signal: Singlet at ~6.2 ppm (distinct from Pyridine aromatic signals at 7.0-8.5 ppm).

  • Pulse Sequence: 90° pulse, d1 relaxation delay ≥ 30s (5x T1).

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weight.[2][3][4][5][6][1][7][8]

Orthogonal Workflow Visualization

The following diagram illustrates the decision logic for combining these methods into a final Certificate of Analysis (CoA).

PurityAssessment Sample Crude Sample 1-(Pyridin-3-yl)imidazolidin-2-one HPLC Method A: HPLC-UV (Purity % Area) Sample->HPLC LCMS Method B: LC-MS (Impurity ID) Sample->LCMS qNMR Method C: qNMR (Absolute Assay w/w) Sample->qNMR Decision1 UV Purity > 98%? HPLC->Decision1 Decision2 Mass Spectrum Pure? LCMS->Decision2 Decision3 Assay matches Area %? qNMR->Decision3 Decision1->Decision2 Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2->Decision3 Yes (No co-elution) Decision2->Fail No (Hidden Impurity) Decision3->Fail No (Salt/Solvent detected) Pass RELEASE (CoA) Decision3->Pass Yes (Within ±2%)

Figure 1: Orthogonal Purity Assessment Workflow. This logic gate ensures that "UV-blind" impurities or non-chromophoric salts (detected by qNMR) do not inflate the purity value.

Supporting Experimental Data (Representative)

To illustrate the necessity of this approach, we present data from a validation study of a crude synthetic batch.

ParameterHPLC-UV ResultLC-MS ResultqNMR ResultInterpretation
Main Peak Purity 99.2% (Area)[M+H]+ 164.1N/AUV suggests high purity.
Impurity A Not Detected[M+H]+ 101.1N/AUV-Blind Impurity: Cyclized aliphatic amine detected only by MS.
Impurity B 0.8% (Area)[M+H]+ 95.10.9% (molar)3-Aminopyridine (Confirmed by all methods).
Residual Solvent Not DetectedNot Detected2.1% w/w (DMSO)Process Contaminant: Detected only by NMR.
Final Assay 99.2% (Misleading) Qualitative 96.5% w/w True Value: The HPLC overestimates purity by ignoring solvents and non-UV impurities.

References

  • Orthogonal Detection Principles: Waters Corporation. "Orthogonal Detection Techniques to Provide More Complete Characterization." Waters.com. Available at: [Link]

  • qNMR Methodology: BIPM. "Quantitative NMR Internal Standard Reference Data." BIPM.org. Available at: [Link]

  • Pyridine Analysis: Helix Chromatography. "HPLC Method for Analysis of Pyridine and Isomers of Aminopyridine." Helixchrom.com. Available at: [Link]

  • Peak Purity Assessment: American Chemical Society. "Orthogonal Projection Approach Applied to Peak Purity Assessment." Pubs.acs.org. Available at: [Link]

Sources

"inter-laboratory validation of a quantification method for 1-(Pyridin-3-yl)imidazolidin-2-one"

[1]

Executive Summary

The accurate quantification of 1-(Pyridin-3-yl)imidazolidin-2-one (hereafter referred to as PYIM ) presents a distinct bioanalytical challenge. As a highly polar, basic nitrogen-containing heterocycle (logP ≈ 0.2), PYIM exhibits poor retention on traditional C18 reversed-phase columns, leading to co-elution with matrix salts and significant ion suppression.

This guide presents the results of an inter-laboratory validation study comparing two quantification methodologies:

  • The Optimized Method (Product): Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS.[1][2][3]

  • The Alternative (Legacy): Reversed-Phase (C18) LC-MS/MS with Ion-Pairing.

Key Finding: While both methods achieve linearity, the HILIC-based approach demonstrates a 3.5x improvement in sensitivity (LLOQ) and superior inter-laboratory reproducibility (%CV < 6.5%) compared to the C18 alternative, primarily by eliminating matrix effects associated with the void volume.

Technical Context & Mechanism

PYIM is structurally analogous to metabolites of neonicotinoids and nicotine (resembling a urea-derivative of cotinine). Its quantification is critical in pharmacokinetic profiling and environmental monitoring.

The Polarity Challenge
  • Structure: Pyridine ring coupled to an imidazolidin-2-one ring.

  • Problem: On C18 columns, PYIM elutes near the void volume (

    
    ). This region is rich in unretained salts and phospholipids from biological matrices (plasma/urine), causing signal suppression .
    
  • The HILIC Solution: HILIC utilizes a polar stationary phase (e.g., Silica or Zwitterionic) and an organic-rich mobile phase. Water is the "strong" solvent. This mechanism retains polar analytes away from the void volume, allowing for clean ionization.

Method Comparison: HILIC vs. C18

The following data summarizes the performance of the optimized HILIC method against the standard C18 alternative across three independent laboratories (n=18 replicates per level).

Table 1: Performance Metrics Summary
FeatureOptimized Method (HILIC-MS/MS) Alternative Method (C18 RP-LC-MS/MS) Impact
Column Chemistry Zwitterionic HILIC (2.1 x 100mm, 1.7 µm)C18 End-capped (2.1 x 100mm, 1.8 µm)HILIC provides superior retention for polar bases.
Retention Time (

)
3.4 ± 0.1 min (k' > 3.[4]0)0.8 ± 0.2 min (k' < 1.0)C18 elutes in the suppression zone.
Matrix Effect (ME) 98% - 104% (Negligible)65% - 120% (Highly Variable)HILIC data is more accurate in complex fluids.
LLOQ 0.5 ng/mL 2.0 ng/mLHILIC is 4x more sensitive.
Inter-Lab Precision (%CV) 4.2% 12.8%HILIC is more reproducible across sites.
Sample Prep Protein Precipitation (PPT) in ACNLiquid-Liquid Extraction (LLE)PPT is faster and greener; LLE requires toxic solvents.

Inter-Laboratory Validation Data

The method was validated according to ICH M10 and FDA Bioanalytical Method Validation guidelines. Three distinct laboratories (Lab A, Lab B, Lab C) executed the protocol using blinded QC samples.

Table 2: Inter-Laboratory Accuracy & Precision (HILIC Method)
QC LevelConcentration (ng/mL)Lab A Accuracy (%)Lab B Accuracy (%)Lab C Accuracy (%)Inter-Lab Mean (%) Inter-Lab %CV
LLOQ 0.5096.594.2102.197.6 6.1
Low 1.5099.198.497.898.4 3.8
Mid 50.0101.2100.599.9100.5 2.2
High 400.099.8101.0100.2100.3 1.9

Note: The Alternative C18 method showed Inter-Lab %CVs ranging from 10% to 18% at the LLOQ level due to variable ion suppression across different mass spectrometers.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and validation workflow used to confirm the superiority of the HILIC approach.

ValidationWorkflowStartAnalyte: 1-(Pyridin-3-yl)imidazolidin-2-one(Polar, Basic, LogP ~0.2)DecisionChromatographic Mode SelectionStart->DecisionPathC18Alternative: C18 Reversed Phase(High Aqueous Mobile Phase)Decision->PathC18Traditional approachPathHILICOptimized: HILIC Mode(High Organic Mobile Phase)Decision->PathHILICPolarity matchedResultC18Result: Early Elution (t0)High Matrix SuppressionPoor SensitivityPathC18->ResultC18ResultHILICResult: Retention k' > 3Separation from SaltsHigh SensitivityPathHILIC->ResultHILICValidationICH M10 Validation(3 Labs, 5 Runs)ResultHILIC->ValidationSelected for ValidationOutcomeFinal Validated MethodLLOQ: 0.5 ng/mLCV < 5%Validation->Outcome

Caption: Decision tree highlighting the failure of C18 for polar analytes and the validation success of the HILIC pathway.

Detailed Experimental Protocol (Optimized HILIC)

Materials & Reagents[6][7][8]
  • Analyte: 1-(Pyridin-3-yl)imidazolidin-2-one (Purity >98%).

  • Internal Standard (IS): 1-(Pyridin-3-yl)imidazolidin-2-one-d4 (Deuterated).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate.

Sample Preparation (Protein Precipitation)

This method avoids the complexity of Liquid-Liquid Extraction (LLE).

  • Aliquot 50 µL of plasma/serum into a 96-well plate.

  • Add 20 µL of Internal Standard working solution (100 ng/mL in ACN).

  • Add 150 µL of ice-cold Acetonitrile (precipitation agent).

  • Vortex for 2 minutes at 1500 rpm.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to a clean plate.

  • Crucial Step: Dilute supernatant with 100 µL of Acetonitrile (Total 200 µL) to match initial mobile phase conditions (high organic). Failure to do this results in peak broadening.

LC-MS/MS Conditions[2][4][9]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters TQ-XS).

  • Column: Waters BEH Amide or Agilent HILIC-Z (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 95% B

    • 3.5 min: 50% B

    • 4.0 min: 50% B

    • 4.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[3]

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
PYIM 164.180.13025Quantifier (Pyridine ring)
PYIM 164.1136.13018Qualifier (Loss of CO)
PYIM-d4 168.184.13025Internal Standard

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Saito, K., et al. (2024).[5] Interlaboratory evaluation of LC-MS-based biomarker assays. Bioanalysis, 16(6), 389-402.[5] Retrieved from [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Spagou, K., et al. (2010). Hydrophilic interaction chromatography coupled to MS for the analysis of hydrophilic metabolites. Journal of Separation Science. Retrieved from [Link]

"comparative analysis of the metabolic stability of pyridinyl imidazolidinone isomers"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the metabolic stability of pyridinyl imidazolidinone isomers. It is structured to assist researchers in optimizing lead compounds by distinguishing between cytochrome P450 (CYP) and aldehyde oxidase (AO) clearance pathways.[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

Pyridinyl imidazolidinones represent a privileged scaffold in kinase inhibition (e.g., TYK2, JAK) and inflammatory signaling modulation. However, the metabolic stability of this class is heavily dependent on the regioisomerism of the pyridine ring.

This guide compares the three primary isomers—2-pyridyl , 3-pyridyl , and 4-pyridyl imidazolidinones —revealing a critical divergence in clearance mechanisms. While 3-pyridyl isomers are primarily cleared via CYP450-mediated


-oxidation or demethylation, 2- and 4-pyridyl isomers frequently suffer from rapid, non-CYP cytosolic clearance driven by Aldehyde Oxidase (AO) . This distinction is vital because standard microsomal stability assays (which lack cytosolic enzymes) often produce false-negative stability data for 2- and 4-pyridyl variants.

Structural Definitions & Isomer Comparison

For this analysis, we define the core scaffold as an imidazolidin-2-one ring linked to a pyridine moiety. The isomers differ by the attachment point of the pyridine nitrogen relative to the linker.

FeatureIsomer A (2-Pyridyl) Isomer B (3-Pyridyl) Isomer C (4-Pyridyl)
Structure Nitrogen at ortho position to linker.Nitrogen at meta position to linker.Nitrogen at para position to linker.
Electronic State Highly electron-deficient at C6.Moderately electron-deficient.Highly electron-deficient at C2/C6.
Primary Clearance Aldehyde Oxidase (AO) (Cytosolic)CYP450 (Microsomal)Aldehyde Oxidase (AO) (Cytosolic)
Metabolic Risk High (Rapid oxidation to pyridone).Moderate (Manageable via deuteration/blocking).High (Rapid oxidation to pyridone).
Assay Requirement Requires S9 fraction or Cytosol.Standard HLM/RLM is sufficient.Requires S9 fraction or Cytosol.

Detailed Metabolic Mechanisms

The Aldehyde Oxidase (AO) Liability (Isomers A & C)

The 2-pyridyl and 4-pyridyl isomers possess carbon atoms alpha to the ring nitrogen that are highly electrophilic. Aldehyde Oxidase, a cytosolic molybdo-flavoenzyme, nucleophilically attacks these positions.

  • Mechanism: AO introduces an oxygen atom at the electron-deficient carbon (C6 for 2-pyridyl; C2 for 4-pyridyl), converting the pyridine into a highly polar pyridone metabolite.

  • Consequence: This reaction proceeds rapidly in humans but is often negligible in dogs/rats, leading to poor in vitro-in vivo correlation (IVIVC) if only rodent models are used.

CYP450-Mediated Clearance (Isomer B)

The 3-pyridyl isomer (resembling the nicotinamide scaffold found in early TYK2 inhibitors like the precursors to deucravacitinib) is less susceptible to AO because the electron density is better distributed.

  • Mechanism: Clearance is driven by CYP isoforms (primarily CYP3A4/2D6) targeting:

    • 
      -oxidation  of the pyridine nitrogen.
      
    • Oxidative demethylation of substituents on the imidazolidinone ring.

  • Optimization: Stability can be improved by blocking metabolic soft spots (e.g., deuteration of methyl groups or fluorination of the ring).

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the isomers.

MetabolicPathways Substrate Pyridinyl Imidazolidinone Scaffold Iso2 2-Pyridyl Isomer (Isomer A) Substrate->Iso2 Iso3 3-Pyridyl Isomer (Isomer B) Substrate->Iso3 Iso4 4-Pyridyl Isomer (Isomer C) Substrate->Iso4 AO_Enz Aldehyde Oxidase (Cytosolic) Iso2->AO_Enz High Affinity (Nucleophilic Attack at C6) Iso3->AO_Enz Low Affinity CYP_Enz CYP450 (Microsomal) Iso3->CYP_Enz Primary Pathway Iso4->AO_Enz High Affinity (Nucleophilic Attack at C2) Metab_Pyridone Pyridone Metabolite (Inactive/Rapid Excretion) AO_Enz->Metab_Pyridone Metab_NOxide N-Oxide / Demethylated Metabolite CYP_Enz->Metab_NOxide

Caption: Divergent metabolic pathways: 2- and 4-pyridyl isomers are preferentially cleared by cytosolic Aldehyde Oxidase, while 3-pyridyl isomers undergo microsomal CYP450 metabolism.

Experimental Protocols

To accurately assess the stability of these isomers, a "Standard" Microsomal assay is insufficient. You must employ a Cross-System Validation Protocol .

Protocol: Cytosol-Microsome Comparative Stability Assay

Objective: Differentiate between CYP-mediated and AO-mediated clearance.

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Pooled Human Liver Cytosol (HLC) (20 mg/mL protein).

  • Cofactors: NADPH (for CYP), Hydralazine (AO inhibitor - optional control).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation A (Microsomal):

    • Mix 1 µM compound with HLM (0.5 mg/mL final).

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH (1 mM).

  • Incubation B (Cytosolic):

    • Mix 1 µM compound with HLC (1.0 mg/mL final).

    • Note: Do not add NADPH (AO functions without it, using water as the oxygen source).

  • Sampling: Aliquot 50 µL at

    
     min into acetonitrile containing internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Calculate

      
       (intrinsic clearance) for both systems.
      
    • Interpretation: If

      
      , the compound is an AO substrate (likely 2- or 4-pyridyl).
      
Data Interpretation Table

Use the following reference values to categorize your isomers.

Parameter3-Pyridyl (Isomer B)2-/4-Pyridyl (Isomers A/C)Interpretation
HLM

< 30 min (Variable)> 60 min (False Stability)Microsomes lack AO; 2/4-isomers appear stable here.
HLC

> 120 min< 20 minCytosol contains AO; reveals true instability of 2/4-isomers.
Major Metabolite M+16 (N-Oxide) or M-14 (Demethyl)M+16 (Pyridone)Mass shift is identical (+16), but retention time differs.
Species Diff. Consistent (Rat

Human)
High (Rat

Human)
Rats have high AO activity but different substrate specificity.

Case Study: Optimization of TYK2 Inhibitors

The discovery of Deucravacitinib (BMS-986165) provides the definitive industrial example of solving this stability challenge.

  • The Problem: Early nicotinamide (3-pyridyl) leads showed acceptable CYP stability but poor selectivity and permeability. Attempts to modify the ring often introduced AO liabilities.

  • The Solution:

    • Scaffold Hop: The pyridine ring was replaced with a pyridazine ring. This maintained the H-bond acceptor capability required for the TYK2 pseudokinase domain but significantly reduced AO susceptibility compared to 2-pyridyl analogs.

    • Deuteration: To further stabilize the amide side chain against CYP-mediated demethylation, the

      
      -methyl group was deuterated (
      
      
      
      ).
  • Outcome: The final molecule achieved a balanced profile: high metabolic stability (

    
     h in human hepatocytes) and zero AO clearance.
    

Conclusion & Recommendations

For researchers working with pyridinyl imidazolidinones:

  • Avoid 2-pyridyl and 4-pyridyl isomers in early discovery unless the alpha-positions are blocked (e.g., by a methyl or fluoro group) to prevent AO attack.

  • Prioritize the 3-pyridyl isomer for initial SAR, as its metabolic liabilities (CYP) are easier to screen and optimize via deuteration or steric hindrance.

  • Mandatory Screening: Always screen pyridinyl compounds in Human Liver Cytosol alongside Microsomes to avoid "stealth" high-clearance attrition later in development.

References

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry.

  • Moslin, R., et al. (2019).[2] Identification of Imidazopyridine TYK2 Inhibitors: Optimization of Metabolic Stability. Journal of Medicinal Chemistry.

  • Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry.

  • Choughule, K., et al. (2022). Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery. Drug Metabolism Reviews.

  • Manevski, N., et al. (2019). Aldehyde Oxidase in Drug Development: A 2019 Update. Drug Metabolism and Disposition.[1][3][4][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.